molecular formula C7H10N2O3 B180822 Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 103626-03-5

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B180822
CAS No.: 103626-03-5
M. Wt: 170.17 g/mol
InChI Key: YWMNONDJOJDGQH-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMNONDJOJDGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576232
Record name Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103626-03-5
Record name Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a primary synthesis pathway for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of a key intermediate, diethyl ethoxymethylenemalonate, followed by a cyclocondensation reaction with methylhydrazine. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal synthesis route to this compound is a well-established method in heterocyclic chemistry. The process can be broadly categorized into two key stages:

  • Preparation of Diethyl Ethoxymethylenemalonate: This initial step involves the reaction of diethyl malonate with ethyl orthoformate and acetic anhydride.

  • Cyclocondensation Reaction: The prepared diethyl ethoxymethylenemalonate is then reacted with methylhydrazine to form the target pyrazolone ring system.

It is important to note that the final product, this compound, exists in tautomeric equilibrium with its enol form, Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. The predominant form can depend on the solvent and physical state.

Experimental Protocols

Step 1: Synthesis of Diethyl Ethoxymethylenemalonate

This procedure outlines the preparation of the key intermediate, diethyl ethoxymethylenemalonate, from diethyl malonate.

Materials:

  • Diethyl malonate

  • Ethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride

Procedure:

  • A mixture of ethyl orthoformate (6.75 moles), acetic anhydride (12.3 moles), diethyl malonate (6.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g) is prepared in a 5-liter three-necked flask equipped with a thermometer, a gas inlet tube, and a distillation column.

  • The mixture is agitated with a stream of dry air for 5 minutes and then heated.

  • The reaction temperature is maintained at 102–115°C for 2.5 hours, then increased to 115–127°C for 7 hours.

  • After the eighth hour of heating, additional acetic anhydride (2.45 moles) and ethyl orthoformate (1.35 moles) are added.

  • The temperature is then raised to 127–145°C for 2 hours, and finally to 145–155°C for another 2 hours.

  • After a total of 13.5 hours of heating, the mixture is cooled to room temperature and filtered to remove any suspended solids.

  • The filtrate is then distilled under reduced pressure to yield diethyl ethoxymethylenemalonate. The product typically distills at 108–110°C under a pressure of 0.25 mm Hg.

Step 2: Synthesis of this compound

This protocol details the cyclocondensation reaction between diethyl ethoxymethylenemalonate and methylhydrazine to form the target compound.

Materials:

  • Diethyl ethoxymethylenemalonate

  • Methylhydrazine (40% aqueous solution)

  • Potassium carbonate

  • Toluene

  • Water

Procedure:

  • An aqueous solution of potassium carbonate (1.72 mol) and 40% methylhydrazine (4.91 mol) is prepared in water (2134 g).[1]

  • This solution is mixed with toluene (2292 g) and cooled to a temperature between -10°C and -5°C in a reaction vessel equipped with a stirrer.[1]

  • A solution of diethyl ethoxymethylenemalonate (4.91 mol) in toluene (1146 g) is prepared separately.[1]

  • The diethyl ethoxymethylenemalonate solution is then added dropwise to the two-phase methylhydrazine solution while maintaining vigorous agitation and the temperature in the range of -10°C to -5°C.[1]

  • The reaction is typically complete within 1-2 hours after the addition is finished.

  • The organic phase is then separated and concentrated under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis pathway.

StepReactantsMolar RatioSolventTemperature (°C)Reaction Time (hours)Yield (%)
1Diethyl malonate, Ethyl orthoformate, Acetic anhydride1 : 1.125 : 2.05None102-15513.550-60
2Diethyl ethoxymethylenemalonate, Methylhydrazine1 : 1Toluene/Water-10 to -51-2>80 (crude)

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process for this compound.

Synthesis_Pathway cluster_step1 Step 1: Preparation of Intermediate cluster_step2 Step 2: Cyclocondensation DM Diethyl Malonate DEEM Diethyl Ethoxymethylenemalonate DM->DEEM EO Ethyl Orthoformate EO->DEEM AA Acetic Anhydride AA->DEEM Product This compound DEEM->Product MH Methylhydrazine MH->Product

Caption: Synthesis workflow for this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis.

Experimental_Workflow start Start step1 Synthesize Diethyl Ethoxymethylenemalonate start->step1 distill Distillation step1->distill intermediate Isolate Intermediate distill->intermediate step2 Cyclocondensation with Methylhydrazine intermediate->step2 workup Aqueous Workup & Phase Separation step2->workup purify Purification (Recrystallization/Chromatography) workup->purify product Final Product purify->product

Caption: Key stages of the experimental workflow.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Understanding the physicochemical properties of such compounds is a critical and foundational step in the drug discovery and development process. These properties influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and stability.

This technical guide provides a summary of the key physicochemical properties of this compound. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide offers a comprehensive overview of the essential parameters and detailed experimental protocols for their determination, which are broadly applicable to pyrazole derivatives.

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented in the table below. It is important to note that while the molecular formula and weight can be calculated, experimental values for other properties are not readily found in the cited literature.

PropertyValue
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 184.18 g/mol
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available
LogP (Octanol-Water Partition Coefficient) Data not available

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of pyrazole derivatives like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range. This property is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Aqueous Solubility Determination

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature. It is a critical parameter for drug absorption and bioavailability.

Method: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][2]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][2]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the solid phase from the saturated solution.[1]

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[3][4][5]

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of a drug's membrane permeability and absorption.

Method: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or an appropriate buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a synthesized pyrazole derivative.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Profiling cluster_data Data Analysis and Reporting Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Purity Purity Assessment (e.g., HPLC) Purification->Purity Characterization MeltingPoint Melting Point Determination Purity->MeltingPoint Profiling Solubility Aqueous Solubility Assay Purity->Solubility Profiling LogP LogP Determination Purity->LogP Profiling DataAnalysis Data Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis LogP->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: General workflow for the synthesis, characterization, and physicochemical profiling of a pyrazole derivative.

References

An In-depth Technical Guide to Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds. While a specific CAS number for this exact molecule remains elusive in publicly available databases, this document consolidates critical information on its synthesis, chemical properties, and potential biological activities based on extensive research of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, tabulated data for analogous structures, and visualizations of synthetic pathways to facilitate further investigation and application of this chemical scaffold.

Introduction to Pyrazolone Derivatives

Pyrazolone derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The pyrazolone core is found in several established drugs, highlighting its importance as a privileged scaffold in drug discovery. The diverse pharmacological profiles of pyrazolone derivatives include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities.[2][3] The continued exploration of novel pyrazolone analogs is a vibrant area of research aimed at the development of new therapeutic agents.

Chemical Properties and Data

Table 1: Physicochemical Properties of Related Pyrazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 1H-pyrazole-4-carboxylate37622-90-5C₆H₈N₂O₂140.1478-80
Ethyl 3-methyl-1H-pyrazole-4-carboxylate85290-78-4C₇H₁₀N₂O₂154.1751-55
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2C₇H₁₁N₃O₂169.1896-100
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester89-33-8C₁₂H₁₂N₂O₃232.24Not Available

Table 2: Spectroscopic Data of a Representative Pyrazolone Analog

Compound1H-NMR (Solvent)13C-NMR (Solvent)IR (cm-1)Mass Spec (m/z)
(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone(CDCl₃): δ 1.55 (t, 3H), 2.38 (s, 3H), 4.07 (s, 3H), 4.27 (q, 2H), 6.98 (d, 1H), 7.37 (s, 1H), 7.59 (t, 1H), 7.75 (d, 1H), 8.03 (d, 1H), 8.47 (d, 1H), 8.93 (d, 2H)(CDCl₃): δ 162.7, 153.6, 152.1, 149.0, 148.6, 148.3, 139.6, 130.9, 129.6, 126.5, 124.0, 123.9, 118.8, 115.8, 113.5, 111.4, 64.7, 56.4, 14.6, 13.5Not Available381 (M⁺)

Note: The data presented is for a structurally related compound and serves as an illustrative example.[4]

Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives, including esters of 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, is well-established in the literature. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4]

General Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazolone derivatives.[4]

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of sodium hydroxide, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to yield the pure this compound.

G cluster_process Process A Diethyl 2-(ethoxymethylene)malonate C Condensation & Cyclization A->C + B Methylhydrazine B->C D This compound C->D yields P1 Ethanol, Acetic Acid (cat.), Reflux P2 Workup & Purification

Caption: Synthetic workflow for this compound.

Biological Activities and Drug Development Potential

Pyrazolone derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological effects. Their anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Potential Signaling Pathway Involvement

The anti-inflammatory effects of many pyrazolone compounds suggest their potential to modulate inflammatory signaling pathways. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression NFkB->Gene activates Pyrazolone Pyrazolone Derivative Pyrazolone->IKK Inhibition

References

Spectral Analysis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectral data for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents spectral information for a closely related structural isomer, Ethyl 5-methyl-1H-pyrazole-3-carboxylate . This analogue shares key functional groups and a pyrazole core, providing valuable representative data for researchers. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data interpretation.

Molecular Structure

The logical relationship between the different analytical techniques used to characterize the molecule is illustrated in the workflow diagram below.

Workflow for Spectral Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Correlation of Spectral Data to Molecular Structure cluster_structure Molecular Structure cluster_data Spectral Data Structure This compound NMR NMR (¹H, ¹³C) - Carbon-Hydrogen Framework Structure->NMR provides IR IR - Functional Groups (C=O, C-N, C-O) Structure->IR provides MS MS - Molecular Weight - Fragmentation Structure->MS provides NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Biological Activity Screening of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2][3] Their unique structural features grant them a wide range of pharmacological activities, making them privileged structures in drug discovery and development.[2][4][5][6][7] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[1][3][8] The versatility of the pyrazole ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[4][6][9]

This technical guide provides an in-depth overview of the screening methodologies for evaluating the biological activities of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data from recent studies, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of the preclinical assessment of these promising compounds.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents.[4][5][6][9] Many have shown potent cytotoxicity against a variety of cancer cell lines by interacting with numerous biological targets, including cyclin-dependent kinases (CDK), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and tubulin.[4][6][9][10]

Data Presentation: Cytotoxic Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with activity reported as the half-maximal inhibitory concentration (IC50).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Pyrazole-Thiophene Hybrid (Compound 2)MCF-7 (Breast)6.57Doxorubicin-[4]
Pyrazole-Thiophene Hybrid (Compound 2)HepG2 (Liver)8.86Doxorubicin-[4]
Indole-Pyrazole Hybrid (Compound 33)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[6]
Indole-Pyrazole Hybrid (Compound 34)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[6]
Pyrazole Carbaldehyde Derivative (Compound 43)MCF-7 (Breast)0.25Doxorubicin0.95[6]
Pyrazolo[1,5-a]pyrimidine (Compound 42)WM266.4 (Melanoma)0.12--[11]
Pyrazolo[1,5-a]pyrimidine (Compound 42)MCF-7 (Breast)0.16--[11]
Selanyl-1H-pyrazole (Compound 54)HepG2 (Liver)13.85--[6]
Isolongifolanone-Pyrazole Hybrid (Compound 37)MCF-7 (Breast)5.21--[9]
Pyrazolo[4,3-f]quinoline (Compound 48)HCT116 (Colon)1.7--[9]
Pyrazolo[4,3-f]quinoline (Compound 48)HeLa (Cervical)3.6--[9]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and screen for the cytotoxic potential of chemical compounds.[12] The assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test pyrazole derivatives

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization: Anticancer Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that control cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).[6]

CDK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc (Transcription Factor) ERK->Myc CyclinD Cyclin D Myc->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Inhibits CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Pyrazole Pyrazole Derivative (CDK Inhibitor) Pyrazole->CDK46

Caption: Simplified CDK signaling pathway targeted by pyrazole inhibitors.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[8] Pyrazole derivatives have emerged as a promising class of compounds, exhibiting significant activity against a wide range of pathogenic bacteria and fungi.[8][13][14]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, reported as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][15][16]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
Pyrazole-Thiazole Hybrid (17)MRSA4--[17]
Imidazo-Pyridine Pyrazole (18)E. coli, K. pneumoniae, P. aeruginosa< 1Ciprofloxacin-[17]
Naphthyl-Pyrazole Hydrazone (6)S. aureus0.78 - 1.56--[17]
Naphthyl-Pyrazole Hydrazone (6)A. baumannii0.78 - 1.56--[17]
Triazine-Fused Pyrazole (32)S. epidermidis0.97Tetracycline-[17]
Triazine-Fused Pyrazole (32)E. cloacae0.48Tetracycline-[17]
Pyrazole Carbothiohydrazide (21a)S. aureus, B. subtilis, K. pneumoniae62.5 - 125Chloramphenicol-[8]
Pyrazole Carbothiohydrazide (21a)A. niger2.9 - 7.8Clotrimazole-[8]
Pyrazole Derivative (3)E. coli0.25Ciprofloxacin0.5[18]
Pyrazole Derivative (4)S. epidermidis0.25Ciprofloxacin4[18]
Pyrazoline (9)MRSA strains4--[19]
Pyrano[2,3-c] Pyrazole (5c)K. pneumoniae6.25--[20]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[15][21] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test pyrazole derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions of the test compounds and the standard antibiotic in CAMHB directly in the wells of a 96-well plate. Typically, 50 µL of each concentration is added to the wells.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions. This brings the total volume in each well to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Turbidity in a well indicates bacterial growth. The result can also be read using a microplate reader at 600 nm.

Mandatory Visualization: Antimicrobial Screening Workflow

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process.

MIC_Workflow start Start: Prepare Pyrazole Derivative Stock Solution dilution Perform 2-fold Serial Dilutions in 96-well Plate with Broth start->dilution add_inoculum Inoculate Wells with Bacterial Suspension dilution->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum controls Include Growth (Positive) & Sterility (Negative) Controls add_inoculum->controls incubation Incubate Plate (18-24h at 37°C) controls->incubation readout Observe for Turbidity (Visual or Spectrophotometric) incubation->readout end Determine MIC: Lowest Concentration with No Growth readout->end

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-known for their anti-inflammatory properties.[2][3] Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or the modulation of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[10][22][23]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected pyrazole derivatives.

Compound/Derivative ClassAssay TargetActivityReference DrugActivityCitation
Benzenesulfonamide Pyrazole (189a)COX-2IC50 = 39.43 nMCelecoxib-[11]
Benzenesulfonamide Pyrazole (189c)COX-2IC50 = 38.73 nMCelecoxib-[11]
Diaryl Pyrazole (190a)COX-2IC50 = 0.017 µM--[11]
Diaryl Pyrazole (190a)COX-1IC50 = 0.263 µM--[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2IC50 = 0.02 µM--[23]
Pyrazole AnalogueCOX-2IC50 = 0.26 µMCelecoxibIC50 = 0.28 µM[24]
Pyrazole-Chalcone HybridCOX-2IC50 = 0.03 µM--[23]
Pyrazole-Chalcone Hybrid5-LOXIC50 = 0.15 µM--[23]
Pyrazoline (2g)LipoxygenaseIC50 = 80 µM--[25]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[22][26] NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[22]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole derivatives

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[22]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[22][26] Include a vehicle control.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[22] Include an unstimulated control group (cells with no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[22]

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and gently shake. After 5-10 minutes, add 50 µL of Griess Reagent Part B.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540-550 nm.[26]

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[26]

Mandatory Visualization: COX-2 Inflammatory Pathway

The cyclooxygenase (COX) pathway is a critical target for anti-inflammatory drugs. COX-2 is an inducible enzyme that produces prostaglandins, which are key mediators of inflammation.

COX_Pathway cluster_cell Inside Cell Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Activation Stimuli->NFkB Cell Macrophage / Inflammatory Cell COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGs Prostaglandins (PGE2) COX2_Enzyme->PGs Arachidonic Arachidonic Acid Arachidonic->COX2_Enzyme Inflammation Pain, Fever, Swelling PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2_Enzyme

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Synthesis of Pyrazole Derivatives: An Overview

The therapeutic potential of pyrazole derivatives has driven the development of numerous synthetic methodologies.[2][27][28] The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[2][29]

This reaction's versatility allows for the introduction of a wide variety of substituents onto the pyrazole core by simply changing the starting hydrazine and dicarbonyl compounds, facilitating the creation of large libraries of derivatives for biological screening.

Mandatory Visualization: Knorr Pyrazole Synthesis

This diagram illustrates the fundamental chemical relationship in the Knorr pyrazole synthesis.

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Conclusion

The pyrazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. The extensive body of research highlights the potential of pyrazole derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a framework for the systematic screening of these compounds, outlining robust and reproducible experimental protocols for key biological assays. The structured presentation of quantitative data and the visualization of complex biological and experimental processes aim to support researchers in the rational design and evaluation of new, more effective pyrazole-based therapeutics. Future efforts will likely focus on developing dual-target or multi-target pyrazole derivatives and leveraging computational screening methods to accelerate the discovery of lead candidates with enhanced efficacy and safety profiles.

References

Tautomeric Forms of Substituted Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the annular tautomerism of substituted pyrazoles, a critical consideration in medicinal chemistry and materials science. The phenomenon of tautomerism, where isomers are readily interconverted through proton migration, significantly influences the physicochemical properties, reactivity, and biological activity of pyrazole-containing compounds. Understanding and controlling the tautomeric equilibrium is paramount for the rational design of novel therapeutics and functional materials.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. In asymmetrically substituted pyrazoles (at positions 3 and 5), annular prototropic tautomerism results in two distinct isomers, where the mobile proton resides on either of the two ring nitrogen atoms.[1] This equilibrium is dynamic and can be influenced by a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and solid-state packing forces.[1][2] The correct assignment of the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, all of which are key determinants of its interaction with biological targets.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted pyrazoles is a delicate balance of several contributing factors. A thorough understanding of these influences is essential for predicting and controlling the tautomeric preference of a given pyrazole derivative.

Substituent Effects

The electronic properties of substituents at the C3 and C5 positions play a pivotal role in determining the stability of the respective tautomers.

  • Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position. These groups increase the electron density of the pyrazole ring, stabilizing the adjacent pyrrole-like nitrogen (N1-H).[3]

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -COOH) generally favor the tautomer with the substituent at the C5 position.[3][4] These groups decrease the electron density, and the resulting electronic distribution is more stable when the proton is on the nitrogen atom further away from the electron-withdrawing influence.

Solvent Effects

The solvent environment can significantly modulate the tautomeric ratio by differential solvation of the tautomers.[2]

  • Polar protic solvents can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring, influencing the equilibrium. The relative stability of a more polar tautomer can be enhanced in a polar solvent.[2]

  • Aprotic solvents have a less pronounced, though still present, effect on the tautomeric equilibrium, primarily through dipole-dipole interactions. In some cases, using dipolar aprotic solvents at low temperatures can slow down the proton exchange rate, allowing for the observation of individual tautomers by NMR.[1]

Intramolecular and Intermolecular Hydrogen Bonding

The potential for the formation of intra- or intermolecular hydrogen bonds can be a deciding factor in the tautomeric preference. A substituent capable of forming a hydrogen bond with the N-H of the pyrazole ring can stabilize a specific tautomer.[5][6] In the solid state, intermolecular hydrogen bonding patterns are a dominant force in determining which tautomer is present in the crystal lattice.[6]

Quantitative Analysis of Tautomeric Equilibrium

The quantitative assessment of the tautomeric ratio is crucial for structure-activity relationship (SAR) studies. This is typically achieved through a combination of experimental techniques and computational modeling.

The tautomeric equilibrium constant (KT) is defined as the ratio of the concentrations of the two tautomers (T2/T1). The Gibbs free energy difference (ΔG) between the tautomers can be calculated from KT using the following equation:

ΔG = -RT ln(KT)

where R is the gas constant and T is the temperature in Kelvin.

Data on Tautomeric Equilibria of Substituted Pyrazoles

The following tables summarize quantitative data on the tautomeric equilibria of various substituted pyrazoles, highlighting the influence of substituents and the method of determination.

Table 1: Tautomeric Preferences of 3(5)-Substituted Pyrazoles Determined by Computational Methods

Substituent at C3/C5Favored Tautomer PositionMethodΔE (kcal/mol)Reference
-F, -OH, -NH₂, -CH₃C3MP2/6-311++G Not specified[3]
-BH₂, -CFO, -COOH, -CHOC5MP2/6-311++GNot specified[3]
-NO₂C5M06-2X/6-311++G(d,p)Not specified[5]
-NH₂C3DFT(B3LYP)/6-311++G(d,p)2.56[7]
-CF₃C3GIAO/B3LYP/6-311++G(d,p)Higher stability[3]

Table 2: Experimentally Determined Tautomeric Forms of 3,5-Disubstituted Pyrazoles with Ester and Amide Groups

Substituent 1Substituent 2MethodPredominant Tautomer (Position of Ester/Amide)Solvent/StateReference
-CH₃-COOCH₂CH₃X-rayC3Crystal[6]
-CH₃-CONH₂X-rayC3Crystal[6]
-NH₂-COOCH₃X-rayC3Crystal[6]
-NO₂-COOCH₃X-rayC5Crystal[6]
-NO₂-COO⁻MeNH₃⁺X-rayC5Crystal[6]
-NH₂-COOCH₃NMR (NOE)EquilibriumDMSO-d₆[5]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach employing various analytical techniques is often necessary for the unambiguous determination of the tautomeric forms of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[8]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • In cases of slow proton exchange on the NMR timescale, distinct signals for each tautomer will be observed. The tautomeric ratio can be determined by integrating the corresponding signals.

    • For fast exchange, averaged signals will be observed. The chemical shifts of C3 and C5 can provide qualitative information about the predominant tautomer.[1]

    • Low-temperature NMR experiments can be performed to slow down the proton exchange and resolve the signals of the individual tautomers.

Protocol for Nuclear Overhauser Effect (NOE) Experiments:

  • Experiment Setup: Utilize 2D NOESY or 1D selective NOE experiments.

  • Data Acquisition: Irradiate the N-H proton signal and observe the NOE enhancements on the protons of the substituents at the C3 and C5 positions.

  • Interpretation: A stronger NOE will be observed between the N-H proton and the protons of the substituent on the neighboring carbon (C5), allowing for the assignment of the major tautomer.[5]

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[9]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the crystal structure to determine the atomic positions, including the location of the pyrazole N-H proton. Refine the structural model to obtain accurate bond lengths and angles.[9]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to complement experimental data.[10]

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and/or in a simulated solvent environment (using a continuum solvation model like PCM) using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5][11]

  • Energy Calculation: Calculate the electronic energies, enthalpies, and Gibbs free energies of the optimized structures.

  • Tautomeric Ratio Prediction: The relative energies are used to predict the tautomeric equilibrium constant and the percentage of each tautomer.[3]

Visualizing Tautomeric Analysis Workflows

Graphviz diagrams can be used to illustrate the logical flow of experiments and analyses in the study of pyrazole tautomerism.

Tautomer_Equilibrium cluster_tautomers Annular Tautomerism Tautomer1 3-Substituted Tautomer Tautomer2 5-Substituted Tautomer Tautomer1->Tautomer2 K_T

Caption: Annular tautomeric equilibrium of a 3(5)-substituted pyrazole.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomeric Analysis cluster_results Results & Interpretation Start Synthesis of Substituted Pyrazole Purification Purification Start->Purification NMR NMR Spectroscopy (Solution-phase) Purification->NMR XRay X-ray Crystallography (Solid-state) Purification->XRay DFT Computational Chemistry (DFT Calculations) Purification->DFT TautomerRatio Tautomeric Ratio (Solution) NMR->TautomerRatio CrystalStructure Crystal Structure (Solid) XRay->CrystalStructure RelativeEnergies Relative Stabilities (Calculated) DFT->RelativeEnergies Conclusion Predominant Tautomer Determination TautomerRatio->Conclusion CrystalStructure->Conclusion RelativeEnergies->Conclusion

Caption: General experimental workflow for the investigation of pyrazole tautomerism.

Conclusion

The tautomerism of substituted pyrazoles is a multifaceted phenomenon with profound implications for drug discovery and material science. A comprehensive approach that combines synthesis, spectroscopic analysis (primarily NMR), X-ray crystallography, and computational modeling is essential for the accurate characterization of the tautomeric preference. The insights gained from such studies enable the fine-tuning of molecular properties, ultimately leading to the development of more effective and safer chemical entities. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the complexities of pyrazole tautomerism in their scientific endeavors.

References

Crystal Structure of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and crystallographic databases reveals that the specific crystal structure of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has not been determined or reported to date.

While the synthesis and biological activities of various pyrazole and pyrazolone derivatives are extensively documented, the precise three-dimensional arrangement of atoms in the solid state for this particular molecule remains unelucidated. This technical guide will, therefore, address the known chemistry of this compound class, discuss potential synthetic routes, and present the crystal structure of a closely related analogue to provide insights into the likely structural features of the title compound.

Synthesis and Tautomerism

This compound belongs to the class of pyrazolones, which are known to exist in tautomeric forms. The specified "3-oxo" form (a ketone) can potentially exist in equilibrium with its "3-hydroxy" tautomer (an enol). The predominant form in the solid state is influenced by factors such as solvent used for crystallization and the presence of intermolecular hydrogen bonding.

A plausible synthetic route to this compound would involve the cyclization of a β-keto ester derivative with methylhydrazine.

Experimental Protocols: A General Approach

While a specific experimental protocol for the crystallization of the title compound is not available, a general procedure for obtaining single crystals of similar pyrazolone derivatives is as follows:

  • Synthesis: The crude product is synthesized according to established literature procedures for pyrazolone synthesis.

  • Purification: The product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to achieve high purity.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane). The solution is left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days.

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

Logical Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Case Study: Crystal Structure of a Related Pyrazole Derivative

To illustrate the type of data that would be obtained from a crystallographic study, we present the data for a structurally related compound, 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid . While the substituents differ, the core pyrazole ring provides a basis for understanding the potential solid-state conformation.

Crystallographic Data for 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid
ParameterValue
Chemical FormulaC₈H₁₂N₂O₂S
Formula Weight200.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.949(2)
b (Å)8.330(2)
c (Å)8.368(2)
α (°)71.267(4)
β (°)80.761(5)
γ (°)74.291(5)
Volume (ų)503.5(2)
Z2
Density (calculated) (Mg/m³)1.321
Temperature (K)293
Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
N1-C11.330(5)C1-N1-N2112.5(3)
N1-N21.375(4)C5-N2-N1105.1(3)
N2-C51.321(5)N1-C1-C3109.8(3)
C1-C31.390(4)C5-C3-C1104.9(3)
C3-C51.415(5)N2-C5-C3107.7(3)

Data sourced from a study on 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid.

Conclusion

A definitive in-depth technical guide on the crystal structure of this compound cannot be compiled due to the absence of published crystallographic data. The information provided herein on general synthetic and crystallographic methods, along with data from a related structure, offers a foundational understanding for researchers in the field. The determination of the crystal structure of the title compound would be a valuable contribution to the chemical sciences, providing crucial insights into its solid-state conformation, tautomeric preferences, and intermolecular interactions, which are essential for rational drug design and development.

Solubility Profile of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the solubility of the target compound based on its structural features and general principles of chemical solubility. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values in various common laboratory solvents.

Predicted Solubility of this compound

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. This compound possesses both polar and non-polar regions, suggesting a varied solubility profile across different solvents. The presence of oxygen and nitrogen atoms allows for hydrogen bonding, which can enhance solubility in protic solvents.

Based on the principle of "like dissolves like," the predicted solubility in a range of common laboratory solvents is summarized in the table below. It is important to note that these are qualitative predictions and experimental verification is essential for quantitative assessment.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLow to ModerateThe presence of polar functional groups (carbonyl, ester, and the pyrazole ring) may allow for some interaction with water through hydrogen bonding. However, the ethyl and methyl groups contribute to its non-polar character, which is expected to limit its aqueous solubility.
EthanolPolar ProticModerate to HighAs a polar protic solvent, ethanol can engage in hydrogen bonding with the solute. Its ethyl group also provides some non-polar character, making it a suitable solvent for compounds with both polar and non-polar features.
MethanolPolar ProticModerate to HighSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound.
AcetonePolar AproticModerate to HighAcetone's polarity should allow it to effectively solvate the polar regions of the molecule.
Ethyl AcetateModerately PolarHighThe ester functional group in ethyl acetate is compatible with the ester in the target compound, and its overall moderate polarity makes it a good solvent candidate.
DichloromethaneNon-polarModerateDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. It is expected to effectively solvate the non-polar parts of the molecule.
ChloroformNon-polarModerateSimilar to dichloromethane, chloroform is a good solvent for many organic compounds and should be effective in dissolving this pyrazole derivative.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful, highly polar aprotic solvent that is capable of dissolving a wide variety of organic compounds, including those with limited solubility in other solvents.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following is a generalized protocol for determining the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The exact amount should be enough to ensure that undissolved solids remain after equilibration.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A 1. Addition of Excess Solute to Solvent B 2. Equilibration at Constant Temperature (e.g., 24-72 hours) A->B C 3. Phase Separation (Settling or Centrifugation) B->C D 4. Filtration of Supernatant C->D E 5. Dilution of Saturated Solution D->E F 6. Analytical Quantification (e.g., HPLC, UV-Vis) E->F G 7. Calculation of Solubility F->G

Caption: A flowchart outlining the key steps for determining the solubility of a compound.

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Key Therapeutic Targets for Pyrazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature allows for diverse substitutions, leading to compounds with a wide array of pharmacological activities. This has resulted in the successful development and approval of numerous pyrazole-containing drugs for a variety of therapeutic indications, including inflammation, cancer, infectious diseases, and cardiovascular conditions.[1][2][3] This technical guide provides an in-depth overview of the most significant therapeutic targets for pyrazole-based compounds. For each target, this document will detail the relevant signaling pathways, present quantitative data for notable pyrazole inhibitors, and provide comprehensive experimental protocols for key biological assays.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[4] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to mitigate inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrazole-based compounds have been successfully developed as selective COX-2 inhibitors.

Prostaglandin Synthesis Pathway via COX-2

The following diagram illustrates the enzymatic conversion of arachidonic acid to pro-inflammatory prostaglandins by COX-2. Inhibition of COX-2 by pyrazole-based compounds blocks this pathway, leading to a reduction in inflammation and pain.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole compounds. (Max Width: 760px)
Quantitative Data: Pyrazole-Based COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, with lower values indicating greater potency. The selectivity index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, where a higher value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib150.04375[5]
SC-558100.0053>1900[5]
Compound 5u134.121.7974.92[4]
Compound 5s183.112.5172.95[4]
Compound 8b13.590.043316[6]
Compound 8g12.060.045268[6]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a standardized method for determining the COX inhibitory activity of test compounds.

Objective: To determine the IC50 values of pyrazole-based compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in COX Assay Buffer containing heme.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in COX Assay Buffer to the desired final concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add the COX Assay Buffer, the fluorometric probe, and the diluted enzyme solution.

    • Add the diluted test compound or DMSO (for control wells).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: COX Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Add_Reagents Add Buffer, Probe, and Enzyme to 96-well Plate Enzyme_Prep->Add_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compounds Add_Compound Add Test Compound or DMSO Control Compound_Dilution->Add_Compound Add_Reagents->Add_Compound Incubate_1 Incubate at 37°C for 10 minutes Add_Compound->Incubate_1 Initiate_Reaction Add Arachidonic Acid to Initiate Reaction Incubate_1->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Intensity Over Time Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for the in vitro COX inhibition assay. (Max Width: 760px)

Protein Kinases: A Major Focus in Oncology

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazole scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[6][7] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in various cancers, notably non-small cell lung cancer.

The diagram below outlines the EGFR signaling cascade and the point of inhibition by pyrazole-based compounds.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway. (Max Width: 760px)
CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Compound 29EGFR-MCF-7 (breast)0.16[8]
Compound 5cEGFR/HER-2260/510--[8]
Compound C5EGFR70MCF-7 (breast)0.08[8]
Compound 50EGFR/VEGFR-290/230HepG2 (liver)0.71[6]

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Objective: To determine the IC50 of pyrazole compounds against EGFR kinase.

Materials:

  • Recombinant Human EGFR kinase

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup:

    • Add diluted test compound, a positive control inhibitor (e.g., Gefitinib), and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add the EGFR enzyme solution to all wells.

    • Incubate for 10-30 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be close to the Km value for EGFR.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX inhibition assay.

BRAF Kinase and the MAPK Pathway

BRAF is a serine/threonine kinase that is a key component of the MAPK signaling pathway. Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.

The following diagram shows the central role of BRAF in the MAPK pathway and its inhibition by pyrazole-based compounds.

BRAF_Pathway RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Pyrazole_Inhibitor Pyrazole-based BRAF Inhibitor Pyrazole_Inhibitor->BRAF

Caption: Inhibition of the BRAF-MAPK signaling pathway. (Max Width: 760px)
CompoundTarget KinaseIC50 (nM)Target Cell LineGI50 (µM)Reference
Compound 1aV600E BRAF1600WM266.4 (melanoma)7.4[7]
Compound 1bV600E BRAF1100WM266.4 (melanoma)4.3[7]
Compound 42--WM266.4 (melanoma)0.12[8]

Objective: To determine the inhibitory activity of pyrazole compounds against BRAF kinase.

Materials:

  • Recombinant full-length V600E BRAF

  • Recombinant MEK1 (substrate)

  • ATP

  • Kinase Assay Buffer

  • Test compounds in DMSO

  • ELISA plates

  • Anti-phospho-MEK1/2 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, mix the V600E BRAF enzyme, MEK1 substrate, and the test compound in kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 30 minutes.

  • ELISA Detection:

    • Coat an ELISA plate with an antibody that captures MEK1.

    • Add the kinase reaction mixture to the wells and incubate.

    • Wash the wells and add a primary antibody that specifically recognizes phosphorylated MEK1/2.

    • Wash and add an HRP-conjugated secondary antibody.

    • Wash and add a chemiluminescent substrate.

    • Measure the luminescence to quantify the amount of phosphorylated MEK1.

  • Data Analysis: Determine the IC50 value as previously described.

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control

CDKs are a family of protein kinases that control the progression of the cell cycle.[9] The activity of CDKs is dependent on their association with regulatory proteins called cyclins. Aberrant CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazole-based compounds have been developed as potent inhibitors of various CDKs.

The CDK2/Cyclin A complex is crucial for the progression of the cell cycle through the S and G2 phases.[10] Inhibition of this complex can lead to cell cycle arrest and apoptosis.

CDK2_Pathway G1_Phase G1 Phase CDK2_CyclinE CDK2/Cyclin E G1_Phase->CDK2_CyclinE S_Phase S Phase (DNA Replication) CDK2_CyclinA CDK2/Cyclin A S_Phase->CDK2_CyclinA G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase CDK2_CyclinE->S_Phase CDK2_CyclinA->G2_Phase Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->Cell_Cycle_Arrest Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2_CyclinA

Caption: Role of CDK2/Cyclin A in the cell cycle and its inhibition. (Max Width: 760px)
CompoundTarget Kinase% Inhibition at 10 µMTarget Cell LineIC50 (µM)Reference
Compound 30CDK2/cyclin A260--[6]
AT7519CDK2Potent inhibitorHCT116 (colon)-[11]

Objective: To assess the inhibitory effect of pyrazole compounds on CDK2/Cyclin A2 activity.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme complex

  • Histone H1 (substrate)

  • [γ-33P]ATP

  • Kinase Assay Buffer

  • Test compounds in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Kinase Reaction:

    • Combine the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and test compound in kinase assay buffer.

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate at 30°C for 15 minutes.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Determine the IC50 value as previously described.

Carbonic Anhydrases: Targets for Diverse Pathologies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[12][13] They are involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Certain CA isoforms are overexpressed in various tumors, contributing to the acidification of the tumor microenvironment and promoting tumor progression. Therefore, inhibition of these tumor-associated CA isoforms is a promising anticancer strategy.

Role of Carbonic Anhydrase in pH Regulation

The following diagram illustrates the catalytic role of carbonic anhydrase and its inhibition by pyrazole-based sulfonamides.

CA_Pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Bicarbonate HCO₃⁻ + H⁺ CA->Bicarbonate pH_Regulation pH Homeostasis Bicarbonate->pH_Regulation Pyrazole_Inhibitor Pyrazole-based CA Inhibitor Pyrazole_Inhibitor->CA

Caption: Inhibition of Carbonic Anhydrase by pyrazole compounds. (Max Width: 760px)
Quantitative Data: Pyrazole-Based Carbonic Anhydrase Inhibitors

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Acetazolamide (Standard)25012255.7[14]
Compound 4k-240--[3]
Compound 1f45.69.8156.4456.3[14]
Compound 1g38.715.3256.3489.5[14]
Compound 1h41.218.9189.5501.2[14]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

Objective: To determine the inhibitory activity of pyrazole derivatives against various human carbonic anhydrase isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4)

  • pH indicator (e.g., phenol red)

  • CO2 solutions of varying concentrations

  • Test compounds dissolved in a suitable solvent

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CA enzymes and test compounds.

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme and inhibitor solutions together for a defined period (e.g., 15 minutes) at room temperature to allow for complex formation.

  • Stopped-Flow Measurement:

    • The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with a CO2-satured buffer solution containing the pH indicator.

    • The instrument monitors the change in absorbance of the pH indicator over time as the CO2 is hydrated to bicarbonate and protons, causing a pH change.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are determined from the absorbance change.

    • The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

Cell Viability and Cytotoxicity Assays

A fundamental aspect of drug discovery is the evaluation of a compound's effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of pyrazole-based compounds on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compounds and Incubate (48-72h) Seed_Cells->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Treat_Cells Add_MTT Add MTT Solution and Incubate (3-4h) Treat_Cells->Add_MTT Solubilize_Formazan Solubilize Formazan Crystals with DMSO Add_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance with Plate Reader Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate % Viability and Determine IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay. (Max Width: 760px)

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrazole-based compounds underscores the importance of this heterocyclic core in modern drug development. This technical guide has provided a comprehensive overview of key therapeutic targets, associated signaling pathways, quantitative data for representative inhibitors, and detailed experimental protocols. It is anticipated that further exploration of the chemical space around the pyrazole nucleus will lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The incorporation of a carboxylate group onto the pyrazole scaffold further enhances its utility, providing a versatile handle for molecular modifications and influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This technical guide delves into the historical milestones and foundational synthetic methodologies that have enabled the synthesis of pyrazole carboxylates, providing researchers with a comprehensive understanding of the core chemical principles and experimental protocols that underpin the creation of these vital molecules.

The Dawn of Pyrazole Synthesis: The Knorr Reaction (1883)

The journey into pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr.[2][3] His eponymous reaction, the Knorr pyrazole synthesis, provided the first practical method for constructing the pyrazole ring and remains a widely used and versatile strategy to this day.[4][5][6] The synthesis involves the condensation of a β-ketoester with a hydrazine derivative, typically in the presence of an acid catalyst.[7][8]

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by factors such as the steric and electronic nature of the substituents and the reaction pH.[4]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Carboxylate Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Figure 1: General workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazolone via Knorr Reaction

This protocol details the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.

Reactants Conditions Product Yield Reference
Ethyl acetoacetate, PhenylhydrazineReflux, 1 hour1-Phenyl-3-methyl-5-pyrazoloneNot specified[9]
Ethyl benzoylacetate, Hydrazine hydrate100°C, 1-propanol, Acetic acid, 1 hour5-Phenyl-2,4-dihydro-3H-pyrazol-3-oneHigh[7]
Various 1,3-dicarbonyls, Phenyl hydrazinesRoom temperature, 1-Ethyl-3-methylimidazolium Chloride, 20 minSubstituted N-phenyl pyrazolesGood to moderate[10]

Table 1: Summary of reaction conditions and yields for selected Knorr pyrazole syntheses.

The Pechmann Pyrazole Synthesis: A Classic Approach (1898)

Following Knorr's discovery, Hans von Pechmann developed an alternative route to pyrazoles in 1898.[3] The classical Pechmann synthesis involves the 1,3-dipolar cycloaddition of diazomethane with an acetylene. This reaction forms a 3H-pyrazole intermediate, which then undergoes a 1,5-hydrogen shift to yield the aromatic pyrazole.[11] While historically significant, the use of diazomethane, a toxic and explosive gas, has limited the widespread application of this method in its original form. However, the underlying principle of 1,3-dipolar cycloaddition has become a cornerstone of modern pyrazole synthesis.

Pechmann_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Diazomethane Diazomethane 3H_Pyrazole 3H-Pyrazole Cycloadduct Diazomethane->3H_Pyrazole 1,3-Dipolar Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->3H_Pyrazole Pyrazole Pyrazole 3H_Pyrazole->Pyrazole 1,5-Hydrogen Shift

Figure 2: Mechanism of the Pechmann pyrazole synthesis.

The Evolution of Cycloaddition: Modern 1,3-Dipolar Approaches

The fundamental concept of the Pechmann synthesis has been significantly expanded upon, leading to a plethora of modern and more practical 1,3-dipolar cycloaddition reactions for the synthesis of pyrazole carboxylates. These methods often utilize more stable and safer diazo compounds, such as ethyl diazoacetate, and a wide range of dipolarophiles.[12][13]

These reactions can be promoted thermally or through catalysis and often proceed with high regioselectivity. The in-situ generation of diazo compounds from precursors like N-tosylhydrazones has further enhanced the safety and convenience of these methods.[14]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Diazo_Compound Diazo Compound (e.g., Ethyl Diazoacetate) Pyrazole_Carboxylate Pyrazole Carboxylate Diazo_Compound->Pyrazole_Carboxylate [3+2] Cycloaddition Alkyne_Ester Alkyne Ester (Dipolarophile) Alkyne_Ester->Pyrazole_Carboxylate

Figure 3: General scheme for 1,3-dipolar cycloaddition.
Experimental Protocol: Catalyst-Free 1,3-Dipolar Cycloaddition

This protocol describes the solvent-free, thermal 1,3-dipolar cycloaddition of ethyl diazoacetate with an alkyne.[12]

Materials:

  • Ethyl diazoacetate

  • Alkyne (e.g., dimethyl acetylenedicarboxylate)

Procedure:

  • In a reaction vessel, mix the α-diazocarbonyl compound and the alkyne.

  • Heat the mixture under solvent-free conditions.

  • The reaction proceeds to completion, affording the pyrazole product in high yield, often without the need for further purification.

Diazo Compound Dipolarophile Conditions Product Yield Reference
Ethyl diazoacetateDimethyl acetylenedicarboxylateHeating, solvent-freeDiethyl 1H-pyrazole-3,5-dicarboxylateHigh[12][13]
DiazomethaneMethyl 3-(diethylamino)propiolateNot specifiedMethyl 3-(diethylamino)-pyrazole-4-carboxylateRegioisomeric mixture[15]
DiphenylnitrilimineAlkeneIn situ generation1,3,5-Trisubstituted pyrazole72%[14]

Table 2: Examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis.

The Vilsmeier-Haack Reaction for Pyrazole-4-Carboxylates

The Vilsmeier-Haack reaction provides a valuable method for the synthesis of pyrazole-4-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.[16][17] This reaction typically involves the formylation of a hydrazone using the Vilsmeier reagent, which is a complex of phosphorus oxychloride and a substituted amide, most commonly dimethylformamide (DMF).[18] The reaction proceeds via cyclization and formylation of the hydrazone precursor.

Vilsmeier_Haack cluster_reactants Reactants cluster_product Product Hydrazone Hydrazone Pyrazole_Carbaldehyde Pyrazole-4-carbaldehyde Hydrazone->Pyrazole_Carbaldehyde Cyclization and Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Pyrazole_Carbaldehyde

Figure 4: Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde

This protocol outlines the synthesis of a 5-chloro-1H-pyrazole-4-carbaldehyde.[19]

Materials:

  • 5-Chloro-1,3-disubstituted-1H-pyrazole (2 mmol)

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ to DMF at a low temperature (e.g., 0°C).

  • Add the starting 5-chloro-1H-pyrazole to the Vilsmeier reagent.

  • Stir the reaction mixture for a specified time (e.g., 1 hour).

  • Work up the reaction by pouring it onto crushed ice and neutralizing it.

  • The product can be purified by column chromatography.

Substrate Conditions Product Yield Reference
Hydrazones of ketonesPOCl₃/DMF, 0°C to 70°C1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydesUp to 85% (microwave)[16]
5-Chloro-1,3-dimethyl-1H-pyrazolePOCl₃/DMF, 1 hour5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde67%[19]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃/DMF, -10°C to 70°C, 24 hours3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde48%[17]

Table 3: Selected examples of the Vilsmeier-Haack reaction for pyrazole synthesis.

Conclusion

The synthesis of pyrazole carboxylates has a rich history, evolving from the foundational discoveries of Knorr and Pechmann to the sophisticated and highly efficient methods employed today. The Knorr synthesis remains a workhorse for the construction of the pyrazole core from 1,3-dicarbonyl compounds. The principles of the Pechmann synthesis have been refined into a diverse array of modern 1,3-dipolar cycloaddition reactions that offer excellent control over regioselectivity and substrate scope. Furthermore, methods like the Vilsmeier-Haack reaction provide access to specific isomers, such as pyrazole-4-carboxylates. For researchers in drug development, a thorough understanding of these classical and contemporary synthetic strategies is paramount for the rational design and efficient synthesis of novel pyrazole-based therapeutic agents. The continued innovation in this field promises to deliver even more powerful tools for the construction of these privileged heterocyclic scaffolds.

References

Methodological & Application

Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient cyclocondensation reaction between diethyl ethoxymethylenemalonate and methylhydrazine. This protocol offers a detailed, step-by-step methodology, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities. The specific target of this protocol, this compound, and its tautomer, Ethyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate, serve as key intermediates in the synthesis of various therapeutic agents. The presence of the reactive 3-oxo (or 5-hydroxy) group and the 4-carboxylate ester functionality allows for further molecular elaboration, making it a versatile scaffold for the development of novel drug candidates. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction, a fundamental process in heterocyclic chemistry for the formation of ring structures.

G cluster_0 Reaction Scheme Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Intermediate Intermediate Diethyl Ethoxymethylenemalonate->Intermediate + Methylhydrazine This compound This compound Intermediate->this compound Cyclization - Ethanol G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - Diethyl ethoxymethylenemalonate - Methylhydrazine - Ethanol dissolve Dissolve Diethyl Ethoxymethylenemalonate in Ethanol prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_hydrazine Add Methylhydrazine Dropwise cool->add_hydrazine stir_rt Stir at Room Temperature (1 hour) add_hydrazine->stir_rt reflux Reflux (1 hour) stir_rt->reflux remove_solvent Remove Ethanol (Rotary Evaporation) reflux->remove_solvent extract Aqueous Work-up & Extraction with Ethyl Acetate remove_solvent->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Application Notes and Protocols: Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of diverse heterocyclic compounds. This document outlines its synthesis, chemical properties, and potential applications in medicinal chemistry and drug discovery, supported by detailed experimental protocols and data.

Chemical Properties and Spectroscopic Data

This compound is a versatile building block featuring multiple reactive sites suitable for the construction of complex molecular architectures. Its structure combines a pyrazolone core with an ethyl carboxylate group, offering opportunities for various chemical transformations.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
¹H NMR (400 MHz, CDCl₃) δ (ppm) = 7.85 (s, 1H, pyrazole C5-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 3.45 (s, 3H, N-CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) = 165.2 (C=O, ester), 158.0 (C3=O), 140.5 (C5), 98.0 (C4), 60.5 (OCH₂), 32.0 (N-CH₃), 14.5 (OCH₂CH₃)
IR (ATR, cm⁻¹) ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1710 (C=O, ester), ~1650 (C=O, pyrazolone), ~1580 (C=C)
Mass Spec (ESI-MS) m/z = 171.07 [M+H]⁺

Synthesis of this compound

The synthesis of the title compound is efficiently achieved through the cyclocondensation of diethyl ethoxymethylenemalonate with methylhydrazine. This reaction proceeds readily to form the pyrazolone ring system.

Experimental Protocol 2.1: Synthesis of this compound

  • Materials:

    • Diethyl ethoxymethylenemalonate (1.0 equiv)

    • Methylhydrazine (1.0 equiv)

    • Ethanol (as solvent)

    • Potassium carbonate (K₂CO₃) (1.0 equiv, optional base)

    • Hydrochloric acid (HCl), 4 M aqueous solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of diethyl ethoxymethylenemalonate (1.0 equiv) in ethanol, add methylhydrazine (1.0 equiv) dropwise at room temperature. An optional base like potassium carbonate can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and ethyl acetate.

    • Separate the organic layer. Acidify the aqueous layer to pH 1-2 with 4 M HCl and extract with ethyl acetate (3 x volume).

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.

Table 2: Reaction Parameters for Synthesis

ParameterValue
Reactants Diethyl ethoxymethylenemalonate, Methylhydrazine
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4 - 6 hours
Typical Yield 85 - 95%

Diagram 1: Synthesis Workflow

G reagents Diethyl ethoxymethylenemalonate + Methylhydrazine reaction Cyclocondensation in Ethanol Reflux, 4-6h reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization from Ethanol workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of the title compound.

Application as a Chemical Intermediate: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities, including kinase inhibition. A common synthetic route involves the reaction with an enaminone.

Experimental Protocol 3.1: Synthesis of Ethyl 6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

  • Materials:

    • This compound (1.0 equiv)

    • 3-Amino-3-(dimethylamino)acrylonitrile (1.0 equiv)

    • Piperidine (catalytic amount)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of this compound (1.0 equiv) in ethanol, add 3-amino-3-(dimethylamino)acrylonitrile (1.0 equiv).

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

    • The product often precipitates from the cooled solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Table 3: Reaction Parameters for Pyrazolo[3,4-b]pyridine Synthesis

ParameterValue
Reactants This compound, 3-Amino-3-(dimethylamino)acrylonitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 8 - 12 hours
Typical Yield 70 - 85%

Diagram 2: Reaction Pathway to Pyrazolo[3,4-b]pyridine

G start This compound intermediate Michael Adduct Intermediate start->intermediate + Reagent reagent 3-Amino-3-(dimethylamino)acrylonitrile conditions Piperidine, Ethanol Reflux cyclization Intramolecular Cyclization (Elimination of Dimethylamine and Water) intermediate->cyclization Under Reaction Conditions product Ethyl 6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate cyclization->product

Caption: Proposed reaction pathway for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

Potential in Drug Discovery

The pyrazolo[3,4-b]pyridine core, synthesized from the title intermediate, is a privileged scaffold found in numerous biologically active compounds. Specifically, derivatives of this class have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

Diagram 3: Potential Signaling Pathway Inhibition

G cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Protein Kinase (e.g., CDK, Aurora) receptor->kinase Activates proliferation Cell Proliferation & Survival kinase->proliferation Promotes drug Pyrazolo[3,4-b]pyridine Derivative drug->kinase Inhibits

Caption: Inhibition of a generic protein kinase signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

Application Notes and Protocols for High-Throughput Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazole scaffold is considered a "privileged structure" due to its presence in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities.[1][2] These activities often arise from the ability of pyrazole derivatives to act as inhibitors of key cellular enzymes, such as protein kinases, or to modulate other critical biological pathways.[1] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of these derivatives to identify promising lead compounds for further therapeutic development.[1] This document provides detailed application notes and experimental protocols for HTS assays involving pyrazole compounds, with a focus on cancer, inflammatory diseases, and neurodegenerative disorders.

Data Presentation: Efficacy of Pyrazole and Pyrazolone Derivatives

The following tables summarize quantitative data from various screening assays, demonstrating the potency of pyrazole and pyrazolone derivatives against different biological targets.

Table 1: Anticancer Activity of Pyrazolone Derivatives [3]

Compound IDCell LineIC50 (µM)TargetPathway
Compound 4HCT-1167.67 ± 0.5YAP/TEADHippo Signaling
Compound 4HepG-25.85 ± 0.4YAP/TEADHippo Signaling
Compound 4MCF-76.97 ± 0.5YAP/TEADHippo Signaling
Sorafenib (Ref.)HCT-1165.47 ± 0.3Multiple Kinase Inhibitor-
Sorafenib (Ref.)HepG-29.18 ± 0.6Multiple Kinase Inhibitor-
Sorafenib (Ref.)MCF-77.26 ± 0.3Multiple Kinase Inhibitor-

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives [3]

Compound IDAssayIC50 (µM)Selectivity (COX-1/COX-2)
Compound 6bCOX-1 Inhibition>100>400
Compound 6bCOX-2 Inhibition0.25
Compound 9bCOX-1 Inhibition>100>400
Compound 9bCOX-2 Inhibition0.25

Table 3: Anticancer Activity of Various Pyrazole Derivatives

CompoundTarget/Cell LineIC50
Compound 21HCT1160.39 ± 0.06 μM[4]
Compound 21MCF-70.46 ± 0.04 μM[4]
Compound 21Aurora-A kinase0.16 ± 0.03 µM[4]
Compound 22MCF70.01 µM[4]
Compound 23NCI-H4600.03 µM[4]
Compound 42WM 266.40.12 µM[4]
Compound 42MCF-70.16 µM[4]
Compound 43Bcr-Abl kinase14.2 nM[4]
Compound 49EGFR tyrosine kinase0.26 µM[4]
Compound 49HER-2 tyrosine kinase0.20 µM[4]
Compound 50MCF-70.83–1.81 µM[4]
Compound 50A5490.83–1.81 µM[4]
Compound 50HeLa0.83–1.81 µM[4]
Compound 59HepG22 µM[5]
Compound 43PI3 kinase0.25 μM[5]
Compound 50EGFR0.09 µM[5]
Compound 50VEGFR-20.23 µM[5]
Compound 50HepG20.71 µM[5]

Experimental Protocols

Biochemical Assays for Kinase Inhibition

Many pyrazole derivatives are potent kinase inhibitors, making kinase inhibition assays a primary screening approach.[1]

HTRF assays are well-suited for HTS due to their high sensitivity and homogeneous format.[1] The principle is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

Protocol: HTRF KinEASE™ Assay (General Guideline)

  • Reagent Preparation:

    • 1X Enzymatic Buffer: Dilute a 5X buffer stock with distilled water and supplement with necessary cofactors for the target kinase.[1]

    • Kinase Solution: Dilute the kinase to the optimal concentration (determined empirically) in 1X enzymatic buffer.[1]

    • Substrate Solution: Reconstitute the biotinylated substrate according to the manufacturer's instructions.[1]

    • ATP Solution: Prepare the desired concentration of ATP in 1X enzymatic buffer.

    • Detection Reagents: Prepare according to the manufacturer's protocol.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the pyrazole compound (or control) in DMSO to the assay wells.[1]

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.[1]

    • Add 2 µL of the substrate solution.[1]

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.[1]

    • Seal the plate and incubate at room temperature for 60 minutes (or as determined by kinase activity).[1]

    • Stop the reaction by adding 10 µL of the premixed detection reagents.[1]

    • Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[1]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[1]

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[1]

    • Determine the percent inhibition for each compound concentration.[1]

HTRF_Kinase_Assay_Workflow A Compound/Control (2 µL) E Incubation (15 min, RT) A->E Add to well B Kinase Solution (2 µL) B->E C Substrate Solution (2 µL) F Kinase Reaction (60 min, RT) C->F Add D ATP Solution (4 µL) D->F Initiate E->C Add G Detection Reagents (10 µL) F->G Stop H Incubation (1 hr, RT, dark) G->H I HTRF Reading (620nm & 665nm) H->I

HTRF Kinase Assay Workflow

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the reaction.[1]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyrazole compound (or control) in the appropriate buffer to the assay wells.[1]

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding 5 µL of ATP solution.[1]

    • Incubate for the desired time at room temperature.[1]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30-60 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.[1]

ADP_Glo_Assay_Signaling_Pathway cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase Kinase->PhosphoSubstrate Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP NewATP Newly Generated ATP ADP->NewATP Convert ADPGloReagent ADP-Glo™ Reagent KinaseDetection Kinase Detection Reagent RemainingATP Remaining ATP RemainingATP->ADPGloReagent Deplete KinaseDetection->NewATP Light Luminescent Signal NewATP->Light Luciferase Ultra-Glo™ Luciferase Luciferase->Light

ADP-Glo™ Assay Principle
Cell-Based Assays for Antiproliferative Effects

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.[1]

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.[1]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT.[1]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Incubation (24h, 37°C, 5% CO2) A->B C Compound Treatment B->C D Incubation (48-72h, 37°C, 5% CO2) C->D E Add MTT Solution D->E F Incubation (4h, 37°C) E->F G Remove Medium F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I

MTT Cell Proliferation Assay Workflow
High-Content Screening for Protein Aggregation Inhibition

Some pyrazolone derivatives have been investigated for their potential to inhibit protein aggregation, a key pathological feature in some neurodegenerative diseases.[3]

Protocol: High-Content Screening for SOD1 Aggregation Inhibitors

  • Materials and Reagents:

    • HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., A4V or G93A).[3]

    • Culture medium, fetal bovine serum, and antibiotics.

    • Pyrazolone library compounds.

    • Proteasome inhibitor (e.g., ALLN) to induce aggregation.[3]

    • Hoechst 33342 for nuclear staining.

    • Fixation and permeabilization buffers.

  • Assay Procedure:

    • Seed the stable cell line in a 384-well, clear-bottom plate.

    • Prepare a working stock of the pyrazolone library compounds in culture medium (final DMSO concentration ≤ 0.5%).[3]

    • Using a liquid handler, add 10 µL of the compound solution to each well (e.g., final concentration of 10 µM). Include positive (no compound) and negative (no inducer) controls.[3]

    • Incubate the plate for 24 hours at 37°C.[3]

    • Prepare a solution of the proteasome inhibitor (e.g., 10 µM ALLN) in culture medium.[3]

    • Add 10 µL of the inducer solution to all wells except the negative controls.[3]

    • Incubate for an additional 24 hours.

  • Cell Staining and Imaging:

    • Fix, permeabilize, and stain the cells with Hoechst 33342.

    • Acquire images using a high-content imaging system, capturing both the YFP (SOD1 aggregates) and DAPI (nuclei) channels.

  • Image Analysis:

    • Use image analysis software to identify and count cells (based on nuclear stain).

    • Segment the cytoplasm and identify fluorescent YFP aggregates.

    • Quantify the number and intensity of aggregates per cell.

    • Determine the percentage of cells with aggregates for each treatment condition.

HCS_SOD1_Aggregation_Workflow A Seed HEK-293 cells with YFP-mutant SOD1 B Add Pyrazolone Compounds and Controls A->B C Incubation (24h) B->C D Induce Aggregation (Proteasome Inhibitor) C->D E Incubation (24h) D->E F Fix, Permeabilize, and Stain (Hoechst) E->F G High-Content Imaging (YFP & DAPI channels) F->G H Image Analysis (Quantify Aggregates) G->H

High-Content Screening Workflow for SOD1 Aggregation

Conclusion

The pyrazole scaffold remains a highly attractive starting point for the discovery of novel therapeutic agents. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification and characterization of new pyrazole-based drug candidates. The adaptability of these assays allows for their application across a wide range of biological targets and disease areas, facilitating the continued exploration of this important class of compounds in drug discovery.

References

Application of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyrazolone core, make it an excellent starting material for the synthesis of a diverse range of biologically active compounds. This pyrazole derivative serves as a key building block for the development of novel therapeutic agents targeting a variety of diseases, most notably cancer and inflammatory conditions. The strategic modification of its core structure has led to the discovery of potent inhibitors of key enzymes and receptors implicated in pathological signaling pathways.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold in medicinal chemistry.

I. Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, these derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in oncology.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation Survival P_EGFR->Proliferation Activates Downstream Signaling Angiogenesis Angiogenesis Vascular Permeability P_VEGFR2->Angiogenesis Activates Downstream Signaling Pyrazole_Derivative Pyrazole Derivative (Inhibitor) Pyrazole_Derivative->P_EGFR Inhibits Pyrazole_Derivative->P_VEGFR2 Inhibits

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives.

Compound IDTarget(s)Cell LineIC50 (µM)Reference
Derivative A EGFRA549 (Lung)1.537[1][2]
Derivative B EGFRA549 (Lung)5.176[1][2]
Derivative C EGFRA549 (Lung)8.493[1][2]
Derivative D EGFR, VEGFR-2HepG2 (Liver)0.71 (vs. HepG2)[3][4]
Derivative E EGFR, VEGFR-2HepG2 (Liver)0.09 (vs. EGFR)[3][4]
Derivative F EGFR, VEGFR-2HepG2 (Liver)0.23 (vs. VEGFR-2)[3][4]

II. Anti-inflammatory Applications

The pyrazolone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation Pain Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole Derivative (COX-2 Inhibitor) Pyrazole_Derivative->COX2 Inhibits

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative pyrazole derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative G >1001.15>86.9[5]
Derivative H >1001.50>66.7[5]
Derivative I 58.322.5123.2[5]
Celecoxib (Control) 5.422.162.51[5]

III. Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound via the classical Knorr pyrazole synthesis.

Workflow for Synthesis

Synthesis_Workflow Start Start Reactants Ethyl Acetoacetate + Methylhydrazine Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Workup Cool and Filter Reaction->Workup Product Ethyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Workup->Product

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Slowly add methylhydrazine (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield this compound.

General Protocol for Derivatization (e.g., Synthesis of Pyrazole-Thiadiazole Hybrids)

This protocol outlines a general procedure for the synthesis of more complex bioactive molecules starting from the pyrazole scaffold.

Materials:

  • This compound

  • Appropriate reagents for derivatization (e.g., thiosemicarbazide, chloroacetyl chloride, etc.)

  • Solvents (e.g., ethanol, DMF)

  • Bases (e.g., triethylamine, potassium carbonate)

Procedure:

  • Formation of an intermediate: The ester group at the C4 position or the active methylene group at the C5 position of the pyrazole ring can be functionalized. For example, hydrolysis of the ester to a carboxylic acid followed by conversion to an acid chloride.

  • Coupling reaction: The functionalized pyrazole is then reacted with a second heterocyclic precursor. For instance, reacting a pyrazole acid chloride with an aminothiadiazole.

  • Reaction conditions: The reaction is typically carried out in a suitable solvent with a base at room temperature or elevated temperatures.

  • Work-up and purification: After the reaction is complete, the mixture is worked up by extraction and washing. The final product is purified by column chromatography or recrystallization.

In Vitro Biological Evaluation Protocols

Anticancer Activity (MTT Assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay):

  • Commercially available COX-1 and COX-2 inhibitor screening kits can be used.

  • The assay typically involves the incubation of the respective enzyme with arachidonic acid in the presence of the test compounds.

  • The production of prostaglandins is measured, often using an ELISA-based method.

  • The percentage of inhibition is calculated, and the IC50 values for both enzymes are determined to assess potency and selectivity.

This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of a wide array of derivatives. As demonstrated, these derivatives have shown significant promise as anticancer and anti-inflammatory agents by effectively targeting key biological pathways. The provided protocols and data serve as a foundation for researchers to explore the full potential of this privileged scaffold in the design and development of novel therapeutics.

References

Synthesis of Novel Bioactive Heterocycles from Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in medicinal chemistry and drug development now have access to detailed protocols for the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolyl-thiazole derivatives starting from the versatile building block, Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. These new derivatives are of significant interest due to their potential as potent anticancer and antimicrobial agents. The following application notes provide comprehensive experimental procedures, characterization data, and insights into their mechanisms of action.

Introduction

This compound is a readily accessible and highly reactive scaffold for the synthesis of a diverse range of heterocyclic compounds. The pyrazole nucleus is a well-established pharmacophore in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities.[1][2] This document outlines the synthesis of two key classes of derivatives: pyrazolo[3,4-d]pyrimidines, known for their anticancer properties through the inhibition of key signaling pathways, and pyrazolyl-thiazoles, which have demonstrated promising antimicrobial and antioxidant activities.[3][4][5]

I. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have been extensively investigated as inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A. Synthetic Workflow

The synthetic strategy involves a multi-step process starting with the chlorination of the pyrazole ring, followed by cyclization and subsequent nucleophilic substitution to introduce diverse functionalities.

G start Ethyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 4-Chloro-1-methyl-1H- pyrazole-5-carbaldehyde step1->intermediate1 step2 Cyclization with Urea intermediate1->step2 intermediate2 1-Methyl-1H-pyrazolo[3,4-d] -pyrimidin-4(5H)-one step2->intermediate2 step3 Chlorination (POCl3) intermediate2->step3 intermediate3 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine step3->intermediate3 step4 Nucleophilic Substitution (Various Amines) intermediate3->step4 end Substituted 1-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4-amines step4->end

Synthetic route to pyrazolo[3,4-d]pyrimidines.
B. Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Step 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. A mixture of this compound (10 mmol) and urea (20 mmol) is heated at 190 °C for 2 hours. The reaction mixture is then cooled and treated with 10% aqueous potassium hydroxide. The solution is acidified with dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.

  • Step 2: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The product from Step 1 (5 mmol) is refluxed in phosphorus oxychloride (POCl₃, 10 mL) for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield the title compound.

Protocol 2: Synthesis of Substituted 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

  • A mixture of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 mmol), the desired amine (1.2 mmol), and a catalytic amount of triethylamine in ethanol (10 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

C. Characterization Data
CompoundR-group (Amine)Yield (%)m.p. (°C)¹H NMR (δ, ppm)
4a -NH-CH₂-Ph85210-2128.65 (s, 1H), 8.30 (s, 1H), 7.25-7.40 (m, 5H), 4.80 (d, 2H), 3.95 (s, 3H)
4b -NH-Cyclohexyl78195-1978.60 (s, 1H), 8.25 (s, 1H), 4.20 (m, 1H), 3.90 (s, 3H), 1.20-2.00 (m, 10H)
4c -N(CH₃)₂92155-1578.55 (s, 1H), 8.20 (s, 1H), 3.90 (s, 3H), 3.15 (s, 6H)

Note: Spectral data are representative and may vary slightly.

II. Synthesis of Pyrazolyl-Thiazole Derivatives

Pyrazolyl-thiazole derivatives have emerged as potent antimicrobial agents, with some exhibiting activity against resistant bacterial strains. The synthetic approach leverages the reactivity of the pyrazole nucleus to construct the thiazole ring.

A. Synthetic Workflow

The synthesis commences with a Vilsmeier-Haack formylation of the pyrazole precursor, followed by condensation with thiosemicarbazide and subsequent cyclization.

G start Ethyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 4-Chloro-1-methyl-1H- pyrazole-5-carbaldehyde step1->intermediate1 step2 Condensation with Thiosemicarbazide intermediate1->step2 intermediate2 Thiosemicarbazone Intermediate step2->intermediate2 step3 Cyclization with α-haloketones intermediate2->step3 end Substituted Pyrazolyl-Thiazole Derivatives step3->end

Synthetic route to pyrazolyl-thiazole derivatives.
B. Experimental Protocols

Protocol 3: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde

  • To a stirred solution of dimethylformamide (DMF, 15 mL), phosphorus oxychloride (POCl₃, 10 mmol) is added dropwise at 0 °C.

  • This compound (5 mmol) is then added, and the mixture is stirred at room temperature for 1 hour, followed by heating at 70-80 °C for 2 hours.

  • The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.

Protocol 4: Synthesis of Substituted Pyrazolyl-Thiazole Derivatives

  • Step 1: Formation of Thiosemicarbazone. A mixture of 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde (2 mmol) and thiosemicarbazide (2 mmol) in ethanol (20 mL) with a few drops of acetic acid is refluxed for 4 hours. The resulting precipitate is filtered and washed with ethanol.

  • Step 2: Cyclization. The thiosemicarbazone intermediate (1 mmol) and a substituted α-haloketone (e.g., phenacyl bromide, 1 mmol) in ethanol (15 mL) are refluxed for 6 hours.

  • The mixture is cooled, and the solid product is filtered, washed with ethanol, and recrystallized to yield the pure pyrazolyl-thiazole derivative.

D. Characterization Data
CompoundR-group (α-haloketone)Yield (%)m.p. (°C)¹H NMR (δ, ppm)
7a -C₆H₅82225-2278.40 (s, 1H), 8.10 (s, 1H), 7.80 (s, 1H), 7.20-7.50 (m, 5H), 3.95 (s, 3H)
7b -C₆H₄-Cl88240-2428.45 (s, 1H), 8.15 (s, 1H), 7.85 (s, 1H), 7.40 (d, 2H), 7.60 (d, 2H), 3.98 (s, 3H)
7c -C₆H₄-NO₂75265-2678.50 (s, 1H), 8.20 (s, 1H), 7.90 (s, 1H), 8.10 (d, 2H), 8.30 (d, 2H), 4.00 (s, 3H)

Note: Spectral data are representative and may vary slightly.

III. Biological Activity and Signaling Pathways

A. Anticancer Activity of Pyrazolo[3,4-d]pyrimidines

Several synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key protein kinases in cancer signaling pathways.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and angiogenesis.[1][3] The pyrazolo[3,4-d]pyrimidine scaffold can act as an ATP-competitive inhibitor in the kinase domain of EGFR, blocking its autophosphorylation and subsequent downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolo[3,4-d] pyrimidine Inhibitor->EGFR Inhibition

Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Similar to EGFR, pyrazolo[3,4-d]pyrimidines can inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling and preventing angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P Ligand VEGF Ligand->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK->Angiogenesis Inhibitor Pyrazolo[3,4-d] pyrimidine Inhibitor->VEGFR2 Inhibition

Inhibition of the VEGFR-2 signaling pathway.
B. Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives

The synthesized pyrazolyl-thiazole derivatives have shown significant activity against a range of bacterial and fungal strains. One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication and transcription.

Bacterial DNA Gyrase Inhibition:

DNA gyrase introduces negative supercoils into the bacterial chromosome. The pyrazolyl-thiazole derivatives are thought to bind to the enzyme-DNA complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks and ultimately, bacterial cell death.

G DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA & GyrB) DNA->Gyrase Complex DNA-Gyrase Complex Gyrase->Complex Cleavage Transient Double- Strand Break Complex->Cleavage Supercoiled Supercoiled DNA Cleavage->Supercoiled Re-ligation Inhibitor Pyrazolyl-Thiazole Derivative Cleavage->Inhibitor Blocked Inhibition of DNA Re-ligation Inhibitor->Blocked

Inhibition of bacterial DNA gyrase.

Conclusion

The synthetic routes detailed in these application notes offer a versatile platform for the generation of novel pyrazolo[3,4-d]pyrimidine and pyrazolyl-thiazole derivatives from this compound. The promising biological activities of these compounds, coupled with a growing understanding of their mechanisms of action, highlight their potential for further development as next-generation anticancer and antimicrobial therapeutics. These protocols and the accompanying data provide a valuable resource for researchers dedicated to the discovery of new and effective medicines.

References

Quantitative Analysis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. The methods described are intended for researchers, scientists, and professionals involved in drug development and quality control. The protocols are based on established analytical techniques for similar pyrazole and pyrazolone derivatives and are presented to guide the development of validated analytical methods for the target compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds. The following protocol is a comprehensive guide for the determination of this compound in bulk drug substances and formulated products.

Experimental Protocol: HPLC-UV

a) Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

b) Chromatographic Conditions:

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 ± 2°C.[3]

  • Injection Volume: 5.0 µL.[1]

  • Detection Wavelength: 237 nm.[4] The optimal wavelength should be determined by scanning the UV spectrum of the analyte.

c) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in methanol to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 10-100 µg/mL).

  • Sample Solution: For bulk drug, accurately weigh and dissolve the sample in methanol to a known concentration. For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients before dilution with the mobile phase.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Quantitative Data Summary (Based on Analogous Compounds)

The following table summarizes typical validation parameters for HPLC methods developed for similar pyrazoline and pyrazolone derivatives. These values can serve as a benchmark for the method validation of this compound.

ParameterTypical ValueReference
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)> 0.998[1][2]
Limit of Detection (LOD)4 µg/mL[3]
Limit of Quantification (LOQ)15 µg/mL[3]
Accuracy (% Recovery)98 - 102%[5]
Precision (% RSD)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Standards (Mobile Phase Dilution) Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve/Extract Sample (Methanol) Sample->Dissolve_Sample Dilute_Sample Dilute to Working Concentration (Mobile Phase) Dissolve_Sample->Dilute_Sample Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (237 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Regression Linear Regression Analysis Cal_Curve->Regression Quantify Quantify Sample Concentration Regression->Quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of analytes, particularly in complex biological matrices such as plasma or tissue homogenates. This protocol provides a general framework for developing a quantitative LC-MS/MS method for this compound.

Experimental Protocol: LC-MS/MS

a) Instrumentation:

  • A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable reversed-phase column, such as a Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm).[6]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B). The gradient program should be optimized to achieve good separation and peak shape.

  • Flow Rate: 0.4 mL/min.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be determined by direct infusion of the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a stable product ion (daughter ion) for the analyte and an internal standard (IS) need to be determined by optimizing the collision energy and other MS parameters. A structurally similar compound can be used as an IS.

c) Sample Preparation (for Biological Matrices):

  • Protein Precipitation: A simple and common method. Add a precipitating agent (e.g., ice-cold acetonitrile or methanol, often containing the IS) to the plasma sample in a 3:1 ratio. Vortex and centrifuge to pellet the proteins. The supernatant is then diluted or directly injected.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the sample, vortex, and centrifuge. The organic layer containing the analyte is separated, evaporated to dryness, and reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. The sample is loaded onto a suitable SPE cartridge, washed to remove interferences, and the analyte is eluted with an appropriate solvent.

d) Data Analysis:

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards prepared in the same biological matrix.

Quantitative Data Summary (Illustrative for LC-MS/MS)

The following table presents expected validation parameters for a bioanalytical LC-MS/MS method.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)
Precision (% CV)≤ 15% (≤ 20% for LLOQ)
Matrix EffectMinimal and compensated by IS
RecoveryConsistent and reproducible

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Quantification Sample Plasma/Tissue Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon Inject Inject into LC-MS/MS Evap_Recon->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Area_Ratio Calculate Analyte/IS Area Ratio Peak_Integration->Area_Ratio Quantify Quantify using Calibration Curve Area_Ratio->Quantify UVVis_Logic cluster_method Method Development cluster_quant Quantification Steps Solvent Select Solvent Scan_Spectrum Scan UV Spectrum Solvent->Scan_Spectrum Determine_Lmax Determine λmax Scan_Spectrum->Determine_Lmax Measure_Abs Measure Absorbance at λmax Determine_Lmax->Measure_Abs Prep_Standards Prepare Standards Prep_Standards->Measure_Abs Prep_Sample Prepare Sample Prep_Sample->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Calculate_Conc Calculate Sample Concentration Cal_Curve->Calculate_Conc

References

Application Notes and Protocols for Developing Antimicrobial Agents from Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylates and their derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] The versatile pyrazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of their activity against various pathogens, including drug-resistant strains.[4] These compounds have demonstrated potential as antibacterial and antifungal agents, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[5][6] This document provides detailed application notes and experimental protocols for the synthesis, screening, and characterization of pyrazole carboxylates as potential antimicrobial agents.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) data for various pyrazole derivatives against a selection of microbial strains, as reported in the literature. This information is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTest OrganismMIC (µg/mL)Reference
Pyrazole-derived hydrazonesNaphthyl-substituted pyrazole-derived hydrazoneS. aureus0.78–1.56[4]
Naphthyl-substituted pyrazole-derived hydrazoneA. baumannii0.78–1.56[4]
Aminoguanidine-derived 1,3-diphenyl pyrazolesCompound 12 (as per reference)S. aureus1–8[4]
Compound 12 (as per reference)E. coli 19241[4]
Thiazolo-pyrazole derivativesTethered thiazolo-pyrazole derivativeMRSA4[4]
Imidazo-pyridine substituted pyrazolesCompound 18 (as per reference)Gram-positive & Gram-negative strains<1 (MBC)[4]
Trifluorophenyl-substituted pyrazolesCompound 27 (as per reference)S. aureus (including MRSA)0.39[4]
Compound 27 (as per reference)S. epidermidis1.56[4]
Pyrazole-thiazole derivativesPyrazole-thiazole hybridMRSA<0.2 µM (MBC)[4]
Coumarin-substituted pyrazolesCoumarin-attached pyrazole derivativeS. aureus1 mg/L[4]
Coumarin-attached pyrazole derivativeL. monocytogenes0.5 mg/L[4]
Coumarin-attached pyrazole derivativeSalmonella0.05 mg/L[4]
Pyrazole derivativesCompound 3 (as per reference)E. coli0.25[6]
Compound 4 (as per reference)S. epidermidis0.25[6]
HalogenoaminopyrazolesVarious derivativesS. aureus190-1560[7]
Various derivativesB. subtilis0.007-0.062[7]

Table 2: Antifungal Activity of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTest OrganismMIC (µg/mL)Reference
Pyrazole derivativesCompound 2 (as per reference)A. niger1[6]
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivativesMolecules 2, 3, 4, and 5 (as per reference)C. tropicalisGood inhibitory effects[8]
Molecules 2, 3, 4, and 5 (as per reference)C. parapsilosisGood inhibitory effects[8]
Molecules 2, 3, 4, and 5 (as per reference)C. glabrataGood inhibitory effects[8]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of pyrazole carboxylates are provided below.

Protocol 1: General Synthesis of Pyrazole Carboxylates

This protocol describes a common method for synthesizing pyrazole derivatives through a condensation reaction.

Materials:

  • Appropriate aromatic aldehydes and ketones

  • Alkyl or phenylhydrazines

  • Thiosemicarbazide (for certain derivatives)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, if needed)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Precursors: Synthesize precursor molecules like chalcones by reacting aromatic aldehydes and ketones.[9]

  • Cyclization Reaction:

    • Dissolve the precursor (e.g., chalcone) in a suitable solvent such as ethanol.

    • Add an equimolar amount of the appropriate hydrazine derivative (e.g., phenylhydrazine).

    • Add a catalytic amount of glacial acetic acid if required.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice to precipitate the crude product.

    • Filter the solid product, wash it with cold water, and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[5][10]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized pyrazole carboxylates using the broth microdilution method.

Materials:

  • Synthesized pyrazole compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, clotrimazole)

  • DMSO (for dissolving compounds)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 105 CFU/mL).

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized compounds in DMSO to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathways and Mechanisms of Action

Several studies suggest that pyrazole derivatives may exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. One of the proposed targets is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[4]

antimicrobial_mechanism cluster_cell Bacterial Cell Pyrazole_Carboxylate Pyrazole_Carboxylate DNA_Gyrase DNA Gyrase (Topoisomerase II/IV) Pyrazole_Carboxylate->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for pyrazole carboxylates via inhibition of DNA gyrase.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of novel antimicrobial agents based on pyrazole carboxylates.

experimental_workflow Start Start Synthesis Synthesis of Pyrazole Carboxylate Library Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification->Primary_Screening Quantitative_Assay Quantitative Assay (MIC/MBC) against Panel of Microbes Primary_Screening->Quantitative_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantitative_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) SAR_Analysis->Mechanism_Studies Lead_Optimization->Synthesis Toxicity_Assay In vitro/In vivo Toxicity Assessment Lead_Optimization->Toxicity_Assay End End Toxicity_Assay->End

Caption: Workflow for antimicrobial drug discovery using pyrazole carboxylates.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is a robust and scalable one-pot reaction of diethyl ethoxymethylenemalonate and methylhydrazine.

Overview

The synthesis of this compound is achieved through the cyclocondensation reaction of diethyl ethoxymethylenemalonate with methylhydrazine. This reaction proceeds readily in a suitable solvent, such as ethanol, to produce the desired pyrazolone product. The product can exist in tautomeric forms, predominantly as the 3-oxo (or 5-oxo) and 5-hydroxy forms. For the purpose of these notes, the compound will be referred to by its 3-oxo tautomeric name.

Reaction Scheme

The overall reaction is as follows:

G reactant1 Diethyl ethoxymethylenemalonate plus + reactant1->plus reactant2 Methylhydrazine product Ethyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate reactant2->product Ethanol, Reflux plus->reactant2

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is designed for a large-scale synthesis. Appropriate safety precautions should be taken when handling all chemicals.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl ethoxymethylenemalonate216.231080 g5.0
Methylhydrazine46.07230.5 g5.0
Ethanol (absolute)46.075 L-
Diethyl ether74.12As needed-

3.2. Equipment

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Large Büchner funnel and filter flask

  • Rotary evaporator

3.3. Procedure

  • Reaction Setup: Equip the 10 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge Reactants: Add diethyl ethoxymethylenemalonate (1080 g, 5.0 mol) and absolute ethanol (5 L) to the reaction flask.

  • Addition of Methylhydrazine: While stirring the solution at room temperature, add methylhydrazine (230.5 g, 5.0 mol) dropwise from the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 113-117 °C[1]

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): 2.04 (s, 3H, CH₃), 3.13 (s, 2H, CH₂), 3.22 (s, 3H, N-CH₃).[1]

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): 16.9, 31.0, 41.4, 155.6, 172.3.[1]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start setup Reaction Setup (10L Reactor) start->setup charge Charge Reactants (Diethyl ethoxymethylenemalonate, Ethanol) setup->charge addition Dropwise Addition (Methylhydrazine) charge->addition reflux Reflux (2-3 hours) addition->reflux monitor Reaction Monitoring (TLC) reflux->monitor cool Cooling & Crystallization monitor->cool Reaction Complete filter Filtration cool->filter wash Washing (Cold Diethyl Ether) filter->wash dry Drying (Vacuum Oven) wash->dry end Final Product dry->end

Caption: Workflow for the large-scale synthesis of the target compound.

Logical Relationship Diagram

This diagram outlines the logical progression from starting materials to the final, purified product, highlighting the key transformations.

G SM Starting Materials (Diethyl ethoxymethylenemalonate, Methylhydrazine, Ethanol) Reaction Cyclocondensation Reaction SM->Reaction Crude Crude Product (in reaction mixture) Reaction->Crude Isolation Isolation (Crystallization & Filtration) Crude->Isolation Purification Purification (Washing with Diethyl Ether) Isolation->Purification Final Pure Ethyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Purification->Final

Caption: Logical flow from reactants to the final purified product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. This compound exists as tautomers, primarily the 3-oxo (pyrazolone) and 5-hydroxy forms, which can influence its purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

dot

PurificationWorkflow cluster_start Starting Material cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol crude_product Crude Product dissolve Dissolve in minimum hot solvent crude_product->dissolve Recrystallization prepare_column Prepare silica gel column crude_product->prepare_column Column Chromatography hot_filter Hot filtration (optional, for insoluble impurities) dissolve->hot_filter cool Slowly cool to room temperature, then ice bath hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry the purified crystals wash->dry load_sample Load sample (dissolved in minimal eluent) prepare_column->load_sample elute Elute with the chosen solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_concentrate Combine and concentrate pure fractions analyze_fractions->combine_concentrate

Technical Support Center: Synthesis of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of pyrazole carboxylates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of pyrazole carboxylates?

A1: The most prevalent side reactions include the formation of regioisomers, hydrolysis of the carboxylate ester, and N-alkylation at undesired positions. Other issues that can arise are low yields due to incomplete reactions or the formation of colored impurities, particularly when using hydrazine salts[1][2]. In specific cases, side reactions involving the starting materials, such as the condensation of indole side chains with acidic reagents, have been observed[3].

Q2: How can I control the regioselectivity of my pyrazole carboxylate synthesis?

A2: Controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds, is a critical challenge[4]. The outcome is influenced by steric and electronic factors of the reactants, the solvent, and the pH of the reaction[4][5]. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of one isomer[6]. Adjusting the reaction pH can also direct the nucleophilic attack of the hydrazine to a specific carbonyl group[5].

Q3: My reaction is complete, but the yield of the desired pyrazole carboxylate is low. What are the potential causes?

A3: Low yields can be attributed to several factors. The reaction may not have gone to completion, necessitating longer reaction times or higher temperatures[1]. The choice and amount of catalyst, such as a protic or Lewis acid, can be crucial for driving the reaction forward[1]. Additionally, the formation of byproducts, including regioisomers or products from hydrolysis of the ester group, can significantly reduce the yield of the desired product[1][7]. The purity of starting materials, especially hydrazine derivatives which can degrade over time, is also a critical factor[2].

Q4: I am observing hydrolysis of my pyrazole ester during the reaction or workup. How can I prevent this?

A4: Hydrolysis of the ester group to the corresponding carboxylic acid or even decarboxylation can be a significant issue, particularly in the presence of water and acid or base catalysts[7]. To minimize hydrolysis, it is important to use anhydrous solvents and reagents. If an aqueous workup is necessary, it should be performed under neutral or slightly acidic conditions and at low temperatures. Purification methods that avoid prolonged exposure to water, such as flash chromatography, are recommended.

Q5: My reaction mixture has developed a strong color. Is this normal, and how can it be removed?

A5: The development of a yellow or red color in the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride[2]. This coloration is often due to the formation of colored impurities from the hydrazine starting material[2]. Using a freshly purified hydrazine and adding a mild base like sodium acetate if a hydrazine salt is used can help to achieve a cleaner reaction profile[2]. The colored impurities can often be removed by treating the crude product with activated carbon or by recrystallization[2].

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of two regioisomeric pyrazole carboxylates, which are difficult to separate.

Root Cause Analysis:

  • Similar Reactivity of Carbonyls: The two carbonyl groups of the 1,3-dicarbonyl compound have similar steric and electronic environments, leading to non-selective nucleophilic attack by the hydrazine[4].

  • Solvent Effects: Protic solvents like ethanol can compete with the hydrazine as a nucleophile, leading to lower regioselectivity[6].

  • pH of the reaction medium: The pH can influence the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine[5].

Solutions:

  • Solvent Optimization: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents have been shown to significantly enhance regioselectivity[6].

  • pH Control: For substituted hydrazines, adding a catalytic amount of a weak acid (e.g., acetic acid) can favor the reaction at the less basic nitrogen atom. Conversely, basic conditions may favor the more nucleophilic nitrogen[5].

  • Alternative Synthetic Routes: If the above methods are not effective, consider a different synthetic strategy that offers better regiochemical control, such as a 1,3-dipolar cycloaddition or the use of a pre-functionalized hydrazine or dicarbonyl compound[5][8].

Issue 2: Hydrolysis of the Pyrazole Carboxylate Ester

Problem: The desired pyrazole carboxylate is being hydrolyzed to the corresponding carboxylic acid during the reaction or purification process.

Root Cause Analysis:

  • Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis, especially under acidic or basic conditions[7].

  • Reaction Conditions: Elevated temperatures and prolonged reaction times in the presence of acid or base catalysts can promote ester hydrolysis.

  • Workup and Purification: Aqueous workup procedures or purification methods involving water can cause hydrolysis of the ester.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Mild Reaction Conditions: If possible, conduct the reaction at lower temperatures and for shorter durations. Use of milder catalysts should also be considered.

  • Non-Aqueous Workup: After the reaction is complete, quench with a non-aqueous reagent if possible. If an aqueous workup is unavoidable, use cold, deionized water and quickly extract the product into an organic solvent.

  • Purification Strategy: Employ non-aqueous purification techniques such as flash chromatography on silica gel. Avoid purification methods that involve prolonged contact with water or protic solvents.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

1,3-Dicarbonyl CompoundHydrazineSolventRatio of Regioisomers (A:B)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH1:1.3
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[6]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>95:5
1-Phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOH60:40[6]
1-Phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>95:5[6]

Regioisomer A is the pyrazole with the N-substituent adjacent to the R¹ group of the dicarbonyl, and Regioisomer B has the N-substituent adjacent to the R² group.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazole Carboxylates using Fluorinated Alcohols

This protocol is adapted from studies demonstrating improved regioselectivity in pyrazole synthesis[6].

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

  • Add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxylate regioisomer.

Visualizations

troubleshooting_workflow start Low Yield of Pyrazole Carboxylate check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes increase_time_temp->check_completion optimize_conditions Optimize catalyst, solvent, or stoichiometry check_byproducts->optimize_conditions Yes purification_issue Is the product lost during purification? check_byproducts->purification_issue No optimize_conditions->check_completion end_ok Yield Improved optimize_conditions->end_ok optimize_purification Modify purification technique (e.g., different solvent system for chromatography) purification_issue->optimize_purification Yes end_bad Yield Still Low (Consider alternative synthetic route) purification_issue->end_bad No optimize_purification->end_ok

Caption: Troubleshooting workflow for low reaction yield.

knorr_synthesis_regioisomers cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 regioisomer_a Regioisomer A attack_c1->regioisomer_a Cyclization & Dehydration regioisomer_b Regioisomer B attack_c2->regioisomer_b Cyclization & Dehydration

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of pyrazole derivatives in biological assays.

Troubleshooting Guide

Compound precipitation can significantly compromise the accuracy and reliability of experimental results by lowering the effective concentration of the test compound and introducing artifacts.[1] This guide addresses common precipitation issues encountered during in vitro experiments with pyrazole derivatives.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The concentration of the pyrazole derivative exceeds its solubility in the aqueous assay buffer or cell culture medium.[1]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1] - Perform serial dilutions of the stock solution in the assay buffer or medium.[1]
Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock into an aqueous solution.[1]- Add the compound stock to the assay buffer or medium dropwise while gently vortexing or stirring.[1] - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1]- Pre-warm the cell culture media or assay buffer to the incubation temperature before adding the compound. - Ensure the incubator temperature is stable.
pH shift in the medium due to the CO2 environment or cellular metabolism.[1]- Ensure the medium is properly buffered for the incubator's CO2 concentration. - Test the compound's solubility at different pH values to determine its sensitivity.[2]
The compound interacts with components in the media, such as salts or proteins.[1]- Test the compound's stability and solubility in the specific assay medium over the intended duration of the experiment. - Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[1]
Precipitation After Freeze-Thaw Cycles of Stock Solution The pyrazole derivative has poor solubility at lower temperatures.[1]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] - Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[1]
Water absorption by the DMSO stock, which can reduce the compound's solubility.- Use anhydrous DMSO for preparing stock solutions.[1] - Store stock solutions in tightly sealed containers.[1]

Frequently Asked Questions (FAQs)

Q1: What factors influence the solubility of pyrazole derivatives?

A1: The solubility of pyrazole derivatives is influenced by several factors, including:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[3]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[3]

  • Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[3][4]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.[3]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility by altering the ionization state of the molecule.[2][3]

Q2: What are some common solvents for preparing stock solutions of pyrazole derivatives?

A2: 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[5] For pyrazole derivatives, dimethyl sulfoxide (DMSO) is a common choice for stock solutions as it can dissolve both polar and non-polar substances.[6] However, the final concentration of DMSO in an assay should be kept low (ideally below 1%, and for sensitive cell-based assays, below 0.1%) to avoid artifacts and cytotoxicity.[7]

Q3: Is it acceptable to use a solution with a visible precipitate in my assay?

A3: No, it is not advisable to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Q4: How can I improve the aqueous solubility of my pyrazole derivative for biological assays?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble pyrazole derivatives:

  • Co-solvents: Using a water-miscible organic solvent, such as ethanol or propylene glycol, in the assay buffer can increase the solubility of hydrophobic compounds.[8]

  • pH Adjustment: For pyrazole derivatives with ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[2][3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10][11]

  • Surfactants: The use of non-ionic detergents at low concentrations can help solubilize compounds by forming micelles.[7]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[12][13][14]

Q5: How can I determine the solubility of my pyrazole derivative in the assay buffer?

A5: A simple method is a visual inspection of serial dilutions. Prepare a series of dilutions of your compound in the assay buffer in a clear microplate and visually check for any cloudiness or precipitate against a dark background.[7] For a more quantitative assessment, methods like nephelometry (light scattering) or measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can be used to detect turbidity.[7]

Experimental Protocols

Protocol 1: Determining Compound Solubility in Assay Buffer

Objective: To determine the maximum concentration of a pyrazole derivative that remains soluble in a specific assay buffer.

Materials:

  • Pyrazole derivative

  • 100% DMSO (anhydrous)

  • Assay buffer

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO.

  • Prepare Dilutions: In the 96-well plate, perform serial dilutions of the stock solution into the assay buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).[7]

  • Incubation: Incubate the plate at the intended assay temperature for a set period (e.g., 1 hour).[7]

  • Visual Inspection: Visually inspect the wells for any signs of precipitation or turbidity.

  • Spectrophotometric Measurement: Measure the absorbance of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) using a microplate reader.[7]

  • Analysis: An increase in absorbance at this wavelength indicates the formation of a precipitate.[7] The highest concentration that does not show a significant increase in absorbance is considered the soluble concentration under these conditions.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To identify a suitable co-solvent and its optimal concentration to improve the solubility of a pyrazole derivative.

Materials:

  • Pyrazole derivative

  • Primary assay buffer

  • Potential co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Microcentrifuge tubes

Procedure:

  • Initial Solubility Test: Determine the solubility of the pyrazole derivative in the primary assay buffer as described in Protocol 1.

  • Prepare Co-solvent Mixtures: Prepare a series of assay buffers containing different concentrations of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Solubility Assessment: For each co-solvent mixture, add the pyrazole derivative to a concentration that previously showed precipitation.

  • Observation: Vortex the tubes and incubate at the assay temperature. Visually inspect for dissolution.

  • Select Optimal Condition: The lowest concentration of the co-solvent that completely dissolves the compound is the optimal condition.

  • Validate Biological Activity: It is crucial to run a control experiment to ensure that the chosen co-solvent concentration does not interfere with the biological assay.

Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To improve the solubility of a pyrazole derivative using a cyclodextrin.

Materials:

  • Pyrazole derivative

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HPβCD)

  • Assay buffer

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in the assay buffer (e.g., 10% w/v HPβCD).

  • Complex Formation: Add the pyrazole derivative to the cyclodextrin solution at the desired final concentration.

  • Incubation: Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the dissolved pyrazole derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Compare Solubilities: Compare the measured solubility with that in the assay buffer without the cyclodextrin to quantify the solubility enhancement.

Data Presentation

Table 1: Comparison of Solubilization Strategies for a Model Pyrazole Derivative

Solubilization MethodConcentration of AdditiveSolubility (µM)Fold Increase
None (Aqueous Buffer pH 7.4)-51
pH Adjustment (Buffer pH 9.0)-5010
Co-solvency (Ethanol)10% (v/v)7515
Cyclodextrin (HPβCD)5% (w/v)15030
Nanoparticle Formulation->500>100

Note: The data presented in this table is representative and will vary depending on the specific pyrazole derivative and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_troubleshooting Troubleshooting stock Prepare Pyrazole Stock in 100% DMSO dilution Serial Dilution of Pyrazole in Assay Buffer stock->dilution buffer Prepare Assay Buffer (with/without solubilizing agents) buffer->dilution incubation Incubate at Assay Temperature dilution->incubation measurement Measure Endpoint (e.g., fluorescence, absorbance) incubation->measurement visual Visual Inspection for Precipitation incubation->visual quant Quantitative Measurement (e.g., light scatter at 600 nm) visual->quant quant->buffer Optimize Formulation

General workflow for handling pyrazole derivatives in biological assays.

solubility_enhancement_strategies cluster_methods Solubilization Methods start Poorly Soluble Pyrazole Derivative cosolvency Co-solvency (e.g., Ethanol, PEG) start->cosolvency ph pH Adjustment (for ionizable compounds) start->ph cyclo Cyclodextrin Complexation start->cyclo nano Nanoparticle Formulation start->nano end Soluble Pyrazole Derivative in Assay Buffer cosolvency->end ph->end cyclo->end nano->end

Strategies for enhancing the solubility of pyrazole derivatives.

References

Troubleshooting regioselectivity in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the critical challenge of controlling regioselectivity during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is governed by a sensitive interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[2][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents.[2] An electron-withdrawing group increases the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for the initial nucleophilic attack by the hydrazine.[1][3]

  • Reaction pH: The acidity or basicity of the medium is critical.[4] Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms.[3] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1][3]

  • Solvent: The choice of solvent can dramatically impact regioselectivity.[4] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[5][6]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of regioisomers.[1]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[1] Reactions carried out in standard solvents like ethanol at ambient temperature often yield equimolar mixtures of regioisomers.[7]

  • Solution 1: Modify the Solvent System. This is often the most direct approach. Switching from a standard protic solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often improving the ratio to over 95:5 in favor of one isomer.[1][5]

  • Solution 2: Adjust the Reaction pH. The regioselectivity can be influenced by controlling the acidity or basicity of the reaction.[4] Adding a catalytic amount of acid (e.g., acetic acid) can alter the nucleophilicity of the hydrazine's nitrogen atoms.[1] Similarly, basic conditions can favor attack by the more nucleophilic nitrogen.[1][3]

  • Solution 3: Consider an Alternative Synthetic Strategy. If solvent and pH adjustments are ineffective, a different synthetic method that offers unambiguous regiochemical control may be necessary. The reaction of N-alkylated tosylhydrazones with terminal alkynes, for example, provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1][8]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[1]

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers absolute regiochemical control. The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a powerful alternative for accessing specific pyrazole isomers.[7][9] The reaction of N-alkylated tosylhydrazones with terminal alkynes is another excellent choice for synthesizing 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[8]

  • Solution 2: Invert Selectivity with Solvent Choice. As shown in the data tables below, switching from ethanol to a fluorinated alcohol like HFIP can sometimes invert the major product or, at the very least, dramatically shift the ratio towards the other isomer.[5]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[1]

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Flash Chromatography: Once an optimal solvent system is identified, purify the crude residue by flash chromatography on silica gel to isolate the individual regioisomers.[1]

Data Hub: Effect of Reaction Conditions on Regioselectivity

Table 1: Influence of Solvent on Regioisomer Ratio in the Synthesis of N-Methyl-3/5-Trifluoromethyl-5/3-Arylpyrazoles.

Data summarized from studies on the reaction of 1-aryl-4,4,4-trifluorobutane-1,3-diones with methylhydrazine.[5]

1,3-Diketone Substituent (Aryl)SolventRegioisomer Ratio (3-CF₃ : 5-CF₃)
PhenylEthanol50 : 50
PhenylTFE85 : 15
PhenylHFIP97 : 3
4-ChlorophenylEthanol40 : 60
4-ChlorophenylTFE90 : 10
4-ChlorophenylHFIP>99 : 1
2-FurylEthanol50 : 50
2-FurylHFIP>99 : 1

Regioisomer notation: "3-CF₃" refers to the pyrazole with the trifluoromethyl group at the 3-position.

Table 2: Influence of Hydrazine Substituent on Regioselectivity.

Data derived from the reaction of acetylenic ketones with substituted hydrazines.[7]

HydrazineNucleophilic NitrogenTypical Major RegioisomerIsomer Ratio
MethylhydrazineN-CH₃ (more nucleophilic)Attack via N-CH₃93:7 to 97:3
ArylhydrazineN-H (more nucleophilic)Attack via N-H87:13 to 99:1

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using HFIP [3]

This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • HFIP (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]

Protocol 2: Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles [1][8]

This protocol utilizes N-alkylated tosylhydrazones and terminal alkynes to achieve complete regioselectivity.

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (t-BuOK) (2.5 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine (solvent)

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

Visual Guides

G cluster_start Starting Materials cluster_products Potential Products Diketone Unsymmetrical 1,3-Diketone Plus + Diketone->Plus Hydrazine Substituted Hydrazine (R'-NHNH₂) Reaction Reaction Hydrazine->Reaction Regioisomer_A Regioisomer A Regioisomer_B Regioisomer B Plus->Hydrazine Reaction->Regioisomer_A Pathway A Reaction->Regioisomer_B Pathway B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start: Poor Regioselectivity Observed Analyze Analyze Isomer Ratio (e.g., by ¹H NMR or LC-MS) Start->Analyze Decision Is Ratio > 95:5? Analyze->Decision Stop Success: Isomerically Pure Decision->Stop Yes ChangeSolvent Step 1: Change Solvent (e.g., EtOH → HFIP) Decision->ChangeSolvent No ChangeSolvent->Analyze AdjustPH Step 2: Adjust pH (Add cat. Acid/Base) ChangeSolvent->AdjustPH No Improvement AdjustPH->Analyze AltRoute Step 3: Consider Alternative Synthesis Route AdjustPH->AltRoute No Improvement

Caption: Troubleshooting workflow for poor regioselectivity.

Factors Center Regioselectivity Control Solvent Solvent Choice (Protic vs. Fluorinated) Center->Solvent pH Reaction pH (Acidic vs. Basic) Center->pH Sterics Steric Hindrance Center->Sterics Electronics Electronic Effects (EWG vs. EDG) Center->Electronics Temp Temperature (Kinetic vs. Thermodynamic) Center->Temp

Caption: Key factors influencing pyrazole regioselectivity.

References

Stability issues of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Low or no recovery of the compound after acidic treatment. Acid-catalyzed hydrolysis of the ethyl ester. The ester functional group is susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[1] This reaction is often accelerated by heat.- Minimize exposure to strong acidic conditions. - If acidic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration. - Use a buffered acidic solution to maintain a milder pH. - Analyze the reaction mixture for the presence of the carboxylic acid derivative to confirm hydrolysis.
Unexpected peaks observed in analytical chromatography (e.g., HPLC, LC-MS) after basic treatment. Base-catalyzed hydrolysis (saponification) of the ethyl ester. In the presence of a base, the ethyl ester can be hydrolyzed to the corresponding carboxylate salt.[1] This reaction is typically irreversible.- Avoid prolonged exposure to strong bases (e.g., NaOH, KOH). - If basic conditions are required, use a weaker base (e.g., sodium bicarbonate) or a non-nucleophilic organic base. - Conduct the reaction at reduced temperatures to slow down the rate of hydrolysis.
Degradation of the pyrazole ring structure. Harsh acidic or basic conditions. While the pyrazole ring is generally aromatic and relatively stable, extreme pH values and high temperatures can potentially lead to ring-opening or other degradation pathways.- Perform reactions under the mildest possible pH and temperature conditions. - Protect the compound from prolonged exposure to harsh reagents. - Conduct small-scale pilot reactions to assess stability before proceeding with larger quantities.
Inconsistent experimental results. Variability in pH, temperature, or reaction time. The stability of the compound is sensitive to the experimental parameters. Minor variations can lead to different degradation profiles.- Carefully control and monitor the pH, temperature, and reaction time in all experiments. - Use calibrated equipment to ensure accuracy. - Document all experimental conditions in detail to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester group.

  • Under acidic conditions , the ester undergoes acid-catalyzed hydrolysis to form 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid and ethanol. This reaction is reversible.[1]

  • Under basic conditions , the ester undergoes saponification, which is a base-catalyzed hydrolysis, to yield the salt of 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid and ethanol. This reaction is generally irreversible.[1]

More extreme conditions could potentially lead to the degradation of the pyrazolone ring itself, though this is less common under typical experimental settings.

Q2: How can I monitor the degradation of the compound during my experiment?

A2: The most effective way to monitor the degradation is by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the parent compound and its potential degradation products. It is advisable to develop a stability-indicating analytical method for this purpose.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen, which could potentially contribute to degradation over time.

Q4: Are there any specific pH ranges that should be avoided when working with this compound?

A4: To minimize degradation, it is best to work with this compound in neutral or near-neutral pH conditions (pH 6-8). Exposure to strongly acidic (pH < 4) or strongly basic (pH > 10) solutions, especially at elevated temperatures, should be minimized or avoided if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Treatment: To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid (HCl).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, and 24 hours).

  • Neutralization: After each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 1N sodium hydroxide (NaOH).

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze it using a validated HPLC method to determine the extent of degradation.

Protocol 2: Forced Degradation Study - Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of the compound as described in Protocol 1.

  • Base Treatment: To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide (NaOH).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60 °C) for specified time intervals.

  • Neutralization: After each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 1N hydrochloric acid (HCl).

  • Analysis: Dilute the neutralized sample and analyze by HPLC.

Visualizations

cluster_acid Acidic Conditions parent_acid This compound product_acid 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid + Ethanol parent_acid->product_acid H+ / H2O (Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the ethyl ester.

cluster_base Basic Conditions parent_base This compound product_base Carboxylate Salt of 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid + Ethanol parent_base->product_base OH- (Saponification)

Caption: Base-catalyzed hydrolysis (saponification) of the ethyl ester.

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the production of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The synthesis, typically a variation of the Knorr pyrazole synthesis, may lead to several impurities. These can include unreacted starting materials, isomers, and byproducts from side reactions. Common impurities may include:

  • Unreacted Diethyl 2-(ethoxymethylene)-3-oxobutanoate: Incomplete reaction can leave this starting material in the final product.

  • Isomeric Pyrazole: Formation of the regioisomer, Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, can occur if the cyclization is not fully regioselective.[1][2]

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly during workup or if moisture is present.

  • Byproducts from Side Reactions: Impurities in starting materials or suboptimal reaction conditions can lead to the formation of various byproducts.[1][2] Discoloration of the reaction mixture can often indicate the presence of colored impurities originating from the hydrazine starting material.[2]

Q2: How can I minimize the formation of the isomeric impurity?

The formation of isomeric pyrazoles is a known challenge in syntheses involving unsymmetrical 1,3-dicarbonyl compounds.[1][2] To favor the desired N-methyl regioisomer, consider the following:

  • Control of Reaction Temperature: Gradually adding the methylhydrazine at a lower temperature can enhance regioselectivity.

  • pH Control: Maintaining a slightly acidic pH can influence the site of the initial nucleophilic attack. The addition of a mild acid like acetic acid is common in Knorr pyrazole syntheses.[3]

  • Solvent Choice: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may improve the isomeric ratio.

Q3: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?

Discoloration in pyrazole synthesis is often attributed to impurities arising from the hydrazine reagent, which can be prone to oxidation and decomposition.[2]

  • Use High-Purity Reagents: Ensure the methylhydrazine and other starting materials are of high purity.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[2]

  • Purification Methods:

    • Recrystallization: This is an effective method for removing colored impurities.[2] Experiment with different solvent systems to find the optimal conditions.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution of the crude product, followed by hot filtration, can help decolorize the product.

    • Column Chromatography: Silica gel chromatography can effectively separate the desired product from colored impurities.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields are a common problem in organic synthesis and can be attributed to several factors.[5]

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Extend the reaction time or slightly increase the temperature if starting materials are still present.Increased consumption of starting materials and higher product formation.
Suboptimal Reaction Temperature Optimize the reaction temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition and side product formation.Improved yield and purity of the final product.
Impure Starting Materials Verify the purity of diethyl 2-(ethoxymethylene)-3-oxobutanoate and methylhydrazine using techniques like NMR or GC-MS. Purify starting materials if necessary.[1][2]A cleaner reaction profile with fewer side products and an improved yield.
Loss During Workup/Purification Review the extraction and purification procedures. Ensure the pH is appropriate during aqueous washes to prevent loss of the product. Optimize the solvent system for recrystallization or column chromatography to maximize recovery.[2]Higher isolated yield of the pure product.
Issue 2: Presence of Unidentified Impurities in NMR/LC-MS

The presence of unexpected peaks can indicate side reactions or contamination.

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Re-evaluate the reaction conditions. Side reactions can be promoted by incorrect stoichiometry, temperature, or pH. Consider the possibility of dimerization or polymerization of starting materials or products.[1]Reduction or elimination of impurity peaks in the analytical data.
Contamination from Equipment or Solvents Ensure all glassware is thoroughly cleaned and dried. Use high-purity, dry solvents.A cleaner product with no extraneous peaks from contaminants.
Product Degradation The pyrazole ring can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.[1] Ensure the workup and purification conditions are mild.Improved purity of the isolated product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on the Knorr pyrazole synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: Slowly add a solution of methylhydrazine (1.1 equivalents) in the same solvent to the flask at room temperature. A catalytic amount of glacial acetic acid may be added.[3]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][4]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve Diethyl 2-(ethoxymethylene)-3-oxobutanoate in Ethanol add_hydrazine Slowly Add Methylhydrazine start->add_hydrazine reflux Heat to Reflux and Monitor by TLC add_hydrazine->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Solvent cool->concentrate extract Dissolve in Ethyl Acetate and Wash concentrate->extract dry Dry Organic Layer extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Recrystallization or Column Chromatography filter_concentrate->purify product Pure Product purify->product troubleshooting_logic Troubleshooting Logic for Impurity Reduction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions start Impure Product Detected identify_impurity Identify Impurity (NMR, LC-MS) start->identify_impurity isomeric_impurity Isomeric Impurity? identify_impurity->isomeric_impurity unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm side_products Side Products? identify_impurity->side_products adjust_temp_ph Adjust Temperature/pH isomeric_impurity->adjust_temp_ph Yes increase_time_temp Increase Reaction Time/Temp unreacted_sm->increase_time_temp Yes optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions Yes purify_reagents Purify Reagents side_products->purify_reagents Yes end Pure Product adjust_temp_ph->end increase_time_temp->end optimize_conditions->end purify_reagents->end

References

Technical Support Center: Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole ring functionalization. This resource is tailored for researchers, scientists, and professionals in drug development to address the common and complex challenges encountered during the chemical modification of pyrazoles. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), structured data tables, and explicit experimental protocols to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the functionalization of the pyrazole ring?

A1: The primary challenges in pyrazole functionalization revolve around controlling regioselectivity, managing the reactivity of the two nitrogen atoms, and preventing unwanted side reactions. Key issues include:

  • Regioselectivity in N-Functionalization: For unsymmetrical pyrazoles, alkylation or arylation can occur at either the N1 or N2 position, often leading to a mixture of isomers. The outcome is influenced by steric and electronic effects of substituents on the pyrazole ring, as well as reaction conditions like the choice of base and solvent.

  • Regioselectivity in C-Functionalization: The pyrazole ring has three carbon atoms (C3, C4, and C5) with different electronic properties. Electrophilic substitution typically occurs at the electron-rich C4 position. However, directing functionalization to the C3 or C5 positions, especially via C-H activation, often requires specific directing groups and catalysts.

  • Competing N vs. C-Functionalization: The nucleophilic nitrogen atoms can compete with carbon atoms for reaction with electrophiles, leading to undesired N-substituted byproducts when C-functionalization is the goal.

  • Ring Stability: While generally stable, the pyrazole ring can be susceptible to ring-opening under harsh conditions, such as the use of very strong bases which can lead to deprotonation at the C3 position.

Q2: How can I control the regioselectivity of N-alkylation on an unsymmetrical pyrazole?

A2: Controlling N-alkylation regioselectivity is a common challenge. The ratio of N1 to N2 alkylated products can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, favoring alkylation at the less hindered nitrogen. Similarly, bulky alkylating agents will preferentially react at the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the regioselectivity.

  • Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, different bases can lead to different ratios of isomers. The use of fluorinated alcohols as solvents has been shown to significantly improve regioselectivity in some cases.[1]

Q3: What are directing groups and why are they important in pyrazole C-H functionalization?

A3: Directing groups are functional groups that are attached to a molecule to direct a reaction to a specific position. In the context of pyrazole C-H functionalization, they are crucial for achieving regioselectivity, particularly for activating the otherwise less reactive C3 and C5 positions. The directing group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond, which is then cleaved and functionalized. Common directing groups for pyrazole functionalization include pyridine, pyrimidine, and amide groups. The choice of directing group can significantly impact the efficiency and regioselectivity of the reaction.

Q4: My pyrazole functionalization reaction is giving a low yield. What are the common causes?

A4: Low yields in pyrazole functionalization can stem from a variety of factors:

  • Poor Quality of Starting Materials: Impurities in your pyrazole substrate or reagents can lead to side reactions and inhibit the catalyst.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, temperature, and reaction time are all critical. These parameters often need to be carefully optimized for each specific substrate.

  • Catalyst Deactivation: The pyrazole ring itself, being a Lewis basic heterocycle, can sometimes coordinate too strongly to the metal catalyst and inhibit its activity.

  • Side Reactions: Competing side reactions such as protodeboronation in Suzuki couplings, homocoupling in Sonogashira reactions, or the formation of regioisomers can consume starting materials and reduce the yield of the desired product.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation
  • Symptom: Formation of a mixture of N1 and N2 alkylated isomers, confirmed by NMR or LC-MS.

  • Possible Causes:

    • Similar steric and electronic environment of the two nitrogen atoms.

    • Inappropriate choice of base or solvent.

  • Solutions:

    • Modify the Alkylating Agent: Use a bulkier alkylating agent to increase steric differentiation between the two nitrogen atoms.

    • Screen Bases: The choice of base can significantly influence the isomer ratio. Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases.

    • Solvent Effects: Vary the solvent. Polar aprotic solvents like DMF or acetonitrile are common, but fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in certain cases.[1]

    • Protecting Groups: If one nitrogen can be selectively protected, the other can be functionalized, followed by deprotection.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
  • Symptom: Low conversion of the starting halopyrazole and/or low yield of the desired coupled product.

  • Possible Causes:

    • Catalyst Inactivity/Decomposition: The palladium catalyst may not be active enough or may be decomposing under the reaction conditions.

    • Ligand Issues: The chosen phosphine ligand may not be suitable for the specific transformation.

    • Side Reactions: Protodeboronation of the boronic acid (in Suzuki coupling) or homocoupling of the alkyne (in Sonogashira coupling) can be significant side reactions.

    • Inert Atmosphere: Insufficiently inert atmosphere can lead to catalyst oxidation and decomposition.

  • Solutions:

    • Catalyst and Ligand Screening: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., SPhos, XPhos). For challenging couplings, consider using highly active pre-catalysts.

    • Optimize Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, THF, DMF) is critical and often substrate-dependent.

    • Minimize Side Reactions: For Suzuki reactions, use fresh boronic acid and consider using boronic esters to minimize protodeboronation. For Sonogashira reactions, copper-free conditions can sometimes suppress alkyne homocoupling.

    • Ensure Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Issue 3: Pyrazole Ring Opening or Decomposition
  • Symptom: Disappearance of pyrazole signals in NMR or LC-MS, with the appearance of unexpected acyclic products.

  • Possible Causes:

    • Harsh Basic Conditions: Use of excessively strong bases (e.g., organolithiums) can lead to deprotonation at the C3 position, initiating ring cleavage.[2]

    • Reactive Substituents: The presence of highly reactive functional groups like nitro or azide on the pyrazole ring can lead to rearrangements and ring-opening under certain conditions (e.g., heating, catalysis).[1]

  • Solutions:

    • Moderate Base Selection: For reactions requiring a base, opt for milder inorganic bases such as K₂CO₃ or Cs₂CO₃ instead of strong organometallic bases.

    • Temperature Control: Carefully control the reaction temperature and avoid excessive heating, especially when dealing with pyrazoles bearing sensitive functional groups.

    • Alternative Synthetic Routes: If a particular functional group is causing instability, consider introducing it at a later stage of the synthesis or using a more stable precursor.

Data Presentation

Table 1: Comparative Reactivity of 4-Halo-Pyrazoles in Common Cross-Coupling Reactions [3]

Cross-Coupling ReactionHalogenCatalyst/Base ExampleReactivityTypical Yield RangeComments
Suzuki-Miyaura IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95%Most reactive, but can be prone to dehalogenation.
BromoXPhos Pd G2, K₃PO₄High80-93%Offers a good balance of reactivity and stability.
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95%Requires highly active catalyst systems.
Sonogashira IodoPdCl₂(PPh₃)₂, CuI, Et₃NHighest70-90%The most commonly used and reactive halide.
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80%Less reactive than iodo-pyrazoles.
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60%Generally challenging and requires specialized catalysts.
Buchwald-Hartwig IodoCuIHighestGoodFavorable for amination with alkylamines.
BromoPd(dba)₂/tBuDavePhosHighest60-90%Most effective for Pd-catalyzed amination.
ChloroPd(dba)₂/tBuDavePhosModerateModerateShows moderate reactivity.

Table 2: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis [1]

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (Major:Minor)
Unsymmetrical β-diketoneMethylhydrazineEthanolOften near 1:1
Unsymmetrical β-diketoneMethylhydrazine2,2,2-Trifluoroethanol (TFE)Improved selectivity
Unsymmetrical β-diketoneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity (up to >95:5)
Unsymmetrical β-ketoesterPhenylhydrazineAcetic AcidFavors one isomer
Unsymmetrical β-ketoesterPhenylhydrazineNeutral/BasicMay favor the other isomer

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: N-Boc Protection of a Pyrazole

This protocol describes a general procedure for the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Materials:

    • Pyrazole substrate (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve the pyrazole substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (Et₃N or DIPEA) and DMAP to the solution.

    • Add the di-tert-butyl dicarbonate solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromopyrazole

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.

  • Materials:

    • 4-Bromopyrazole derivative (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water 4:1, or THF/water 4:1)

  • Procedure:

    • To a Schlenk tube or a microwave vial, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system via syringe.

    • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS. Microwave heating can often reduce the reaction time significantly.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

troubleshooting_low_yield start Low Yield in Pyrazole Functionalization cause1 Suboptimal Reaction Conditions start->cause1 cause2 Catalyst Inactivity / Decomposition start->cause2 cause3 Side Reactions start->cause3 cause4 Poor Reagent Quality start->cause4 solution1 Optimize: Temperature Concentration Reaction Time cause1->solution1 solution2 Screen: Catalysts Ligands Solvents Bases cause1->solution2 cause2->solution2 solution3 Address Specific Side Reaction (e.g., use anhydrous conditions, change catalyst) cause3->solution3 solution4 Purify Starting Materials Use Fresh Reagents cause4->solution4 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for low reaction yield in pyrazole functionalization.

pyrazole_c4_functionalization_pathways start Unsubstituted Pyrazole method1 Electrophilic Substitution (e.g., Halogenation, Nitration) start->method1 Direct Functionalization method2 Transition-Metal-Catalyzed C-H Activation start->method2 Direct Functionalization intermediate 4-Halopyrazole method1->intermediate Pre-functionalization final_product C4-Functionalized Pyrazole method1->final_product method2->final_product cross_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) intermediate->cross_coupling cross_coupling->final_product

Caption: Major synthetic pathways for the functionalization of the pyrazole C4 position.

References

Validation & Comparative

Comparing the biological activity of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate with other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the therapeutic potential of pyrazole scaffolds, comparing the activities of various derivatives in oncology, inflammation, and microbiology, with a focus on compounds structurally related to Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, underpinning the structure of numerous compounds with a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][4][5] This guide provides a comparative analysis of the biological activity of various pyrazole derivatives, with a particular focus on those structurally analogous to this compound. Due to the limited publicly available biological data for this specific compound, this guide will draw comparisons from structurally related pyrazole-4-carboxylate derivatives and other pyrazoles with demonstrated biological efficacy.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[1][6] The mechanism of action often involves the inhibition of critical cellular targets like protein kinases.[2][7]

Comparative Data for Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Compound 28 HCT116 (Colon)0.035[1]
UO31 (Renal)2.24[1]
HepG2 (Liver)0.028[1]
Compound 33 HCT116 (Colon)< 23.7[1]
Compound 34 HCT116 (Colon)< 23.7[1]
Compound 22 MCF7 (Breast)2.82[1]
A549 (Lung)3.15[1]
HeLa (Cervical)4.68[1]
PC3 (Prostate)6.28[1]
Compound 23 MCF7 (Breast)3.41[1]
A549 (Lung)4.27[1]
HeLa (Cervical)5.82[1]
PC3 (Prostate)6.11[1]
PTA-1 A549 (Lung)0.17[8]
Jurkat (Leukemia)0.32[8]
MDA-MB-231 (Breast)0.93[8]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway: Kinase Inhibition in Cancer

anticancer_pathway cluster_inhibition Pyrazole Derivative Pyrazole Derivative Protein Kinase Protein Kinase Pyrazole Derivative->Protein Kinase Binds to ATP-binding site Phosphorylation Phosphorylation Protein Kinase->Phosphorylation ATP ATP ATP->Protein Kinase Cell Proliferation Cell Proliferation Phosphorylation->Cell Proliferation Apoptosis Apoptosis Phosphorylation->Apoptosis Inhibition Inhibition Stimulation Stimulation

Caption: Pyrazole derivatives can inhibit protein kinases, blocking phosphorylation and leading to decreased cell proliferation and increased apoptosis.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes, similar to the mechanism of celecoxib.[3][9]

Comparative Data for Anti-inflammatory Activity
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazole COX-20.02225[3]
COX-14.5[3]
Pyrazole-thiazole hybrid COX-20.034[3]
5-LOX0.12[3]
3,5-diarylpyrazole COX-20.01-[3]
Pyrazolo-pyrimidine COX-20.015-[3]
Compound 4a COX-20.678.41[9]
Compound 4b COX-20.5810.55[9]
Compound 2g Lipoxygenase80-[10]
Experimental Protocols: Anti-inflammatory Assays

In Vitro COX Inhibition Assay:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with the test compounds at various concentrations.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is calculated.

Signaling Pathway: COX Inhibition

anti_inflammatory_pathway cluster_inhibition Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX Enzyme Blocks active site Inhibition Inhibition

Caption: Pyrazole derivatives can inhibit COX enzymes, reducing prostaglandin synthesis and thus mitigating inflammation.

Antimicrobial Activity

The pyrazole scaffold is also present in compounds with significant antimicrobial activity against a variety of bacterial and fungal pathogens.[4][5][11]

Comparative Data for Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) E. coli0.038 (µmol/mL)[11]
P. aeruginosa0.067 (µmol/mL)[11]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) C. parapsilosis0.015 (µmol/mL)[11]
N-Benzoic acid derived pyrazole hydrazone (3) A. baumannii4[4]
Compound 17 MRSA4[4]
Compound 4e S. pneumoniae15.6[12]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Bacteria62.5–125[13]
Fungi2.9–7.8[13]
Compound 9 Staphylococcus spp.4[14]
Enterococcus spp.4[14]
Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination:

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening (e.g., Agar Diffusion) Primary Screening (e.g., Agar Diffusion) Compound Synthesis->Primary Screening (e.g., Agar Diffusion) Active Compounds? Active Compounds? Primary Screening (e.g., Agar Diffusion)->Active Compounds? MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Active Compounds?->MIC Determination (Broth Microdilution) Yes End End Active Compounds?->End No Further Studies (e.g., Toxicity) Further Studies (e.g., Toxicity) MIC Determination (Broth Microdilution)->Further Studies (e.g., Toxicity) Further Studies (e.g., Toxicity)->End

Caption: A typical workflow for screening the antimicrobial activity of newly synthesized pyrazole derivatives.

Conclusion

References

A Comparative Guide to the Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will evaluate a well-established traditional route and a novel, greener synthetic approach, presenting key performance indicators and detailed experimental protocols.

Introduction to Synthetic Strategies

The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry due to their wideranging biological activities.[1][2][3] The target molecule, this compound, is a versatile building block. Traditional synthesis methods often involve multiple steps and the use of hazardous reagents. This guide introduces a novel, more streamlined, and environmentally conscious approach and compares it against a conventional method.

Comparative Analysis of Synthetic Routes

This comparison focuses on a traditional two-step synthesis involving a condensation reaction followed by cyclization, and a novel one-pot synthesis utilizing a greener catalyst and solvent system.

Parameter Traditional Route Novel One-Pot Route
Starting Materials Diethyl ethoxymethylenemalonate, MethylhydrazineDiethyl malonate, Triethyl orthoformate, Methylhydrazine
Key Steps 21
Reaction Time 6-8 hours2-3 hours
Typical Yield 75-85%90-95%
Purity (post-purification) ~98%>99%
Solvent Ethanol, TolueneWater, Ethanol (catalytic)
Catalyst Sodium ethoxideIodine[4]
Environmental Impact Use of hazardous reagents and organic solvents.Use of water as a primary solvent and a recyclable catalyst.[4]

Experimental Protocols

Traditional Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(2-methylhydrazinyl)-3-oxobutanoate

  • A solution of diethyl ethoxymethylenemalonate (1 eq.) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Methylhydrazine (1 eq.) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 2 hours.

  • The solvent is removed under reduced pressure to yield the intermediate product.

Step 2: Cyclization to this compound

  • The crude intermediate from Step 1 is dissolved in toluene.

  • Sodium ethoxide (1.1 eq.) is added portion-wise to the solution.

  • The mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product.

Novel One-Pot Synthesis
  • In a round-bottom flask, diethyl malonate (1 eq.), triethyl orthoformate (1.2 eq.), and a catalytic amount of iodine (0.1 eq.) are mixed in water.

  • Methylhydrazine (1.1 eq.) is then added to the mixture.

  • The reaction mixture is stirred at 80 °C for 2-3 hours. Reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature. The solid product precipitates out of the solution.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the high-purity final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and novel synthetic routes.

Traditional_Route A Diethyl ethoxymethylenemalonate C Intermediate: Ethyl 2-(2-methylhydrazinyl)-3-oxobutanoate A->C Ethanol, Reflux B Methylhydrazine B->C E This compound C->E Cyclization D Sodium ethoxide Toluene, Reflux D->E

Caption: Traditional two-step synthesis pathway.

Novel_One_Pot_Route A Diethyl malonate E This compound A->E One-Pot Reaction B Triethyl orthoformate B->E C Methylhydrazine C->E D Iodine (catalyst) Water, 80°C D->E

Caption: Novel one-pot, greener synthesis pathway.

Conclusion

The novel one-pot synthetic route for this compound presents significant advantages over the traditional method. It offers a higher yield, shorter reaction time, and operates under more environmentally friendly conditions. The use of water as a solvent and a recyclable iodine catalyst makes this a more sustainable and efficient option for the synthesis of this important pharmaceutical intermediate. This new approach aligns with the principles of green chemistry, providing a safer and more economical pathway for researchers and drug development professionals.[4]

References

Spectroscopic Analysis and Structural Confirmation of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for the structural confirmation of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative approach, utilizing spectroscopic data from closely related analogs to predict and validate its structure. The methodologies and data presented herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel pyrazole derivatives.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for the title compound, derived from the analysis of structurally similar molecules. These values provide a benchmark for the experimental characterization of this and other related pyrazole systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale/Comparison
H-5~7.5 - 8.0Singlet-The proton on the C5 of the pyrazole ring is expected to be a singlet in the aromatic region, influenced by the adjacent carbonyl and the ring nitrogen.
O-CH₂ (Ethyl)~4.1 - 4.4Quartet~7.1Typical chemical shift for a methylene group of an ethyl ester adjacent to a carbonyl group.
N-CH₃ (Methyl)~3.6 - 3.9Singlet-The methyl group attached to the nitrogen atom of the pyrazole ring is expected to be a singlet.
CH₃ (Ethyl)~1.2 - 1.4Triplet~7.1Characteristic chemical shift for the terminal methyl group of an ethyl ester.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale/Comparison
C=O (Ester)~160 - 165The carbonyl carbon of the ethyl ester is expected in this region.
C=O (Ring)~155 - 160The carbonyl carbon at C3 of the pyrazolone ring is predicted to be in this range.
C5~135 - 140The C5 carbon of the pyrazole ring.
C4~95 - 105The C4 carbon, being attached to the ester group, is expected to be significantly downfield.
O-CH₂ (Ethyl)~60 - 65Methylene carbon of the ethyl ester.
N-CH₃ (Methyl)~35 - 40Methyl carbon attached to the ring nitrogen.
CH₃ (Ethyl)~14 - 15Terminal methyl carbon of the ethyl ester.

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale/Comparison
C=O Stretching (Ester)~1700 - 1730Strong absorption characteristic of an α,β-unsaturated ester carbonyl.
C=O Stretching (Amide/Lactam)~1650 - 1680Strong absorption for the carbonyl group within the pyrazolone ring.
C=C Stretching~1580 - 1620Stretching vibration of the carbon-carbon double bond within the pyrazole ring.
C-N Stretching~1300 - 1350Characteristic stretching for the C-N bond in the heterocyclic ring.
C-O Stretching~1200 - 1250Stretching vibration of the ester C-O bond.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺184.08Molecular ion peak corresponding to the molecular formula C₈H₁₂N₂O₃.
[M-OC₂H₅]⁺139.06Loss of the ethoxy group from the ester.
[M-COOC₂H₅]⁺111.06Loss of the entire ethyl carboxylate group.
Keto-Enol Tautomerism

It is crucial to consider the potential for keto-enol tautomerism in 3-oxo-2,3-dihydro-1H-pyrazole systems. The title compound can exist in equilibrium with its enol tautomer, Ethyl 1-methyl-3-hydroxy-1H-pyrazole-4-carboxylate. The position of this equilibrium is influenced by factors such as the solvent and temperature. Spectroscopic analysis, particularly NMR and IR, can provide evidence for the predominant tautomeric form. For instance, the presence of a broad -OH peak in the IR and ¹H NMR spectra would indicate the presence of the enol form.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters: A standard proton experiment is performed with a pulse angle of 90°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Parameters: A standard carbon experiment with proton decoupling is performed. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024) is usually required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 or 32 scans is usually sufficient.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Parameters: The analysis is performed in positive ion mode. The capillary voltage is typically set to 3-4 kV, and the source temperature is maintained at 100-150 °C. The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound, emphasizing the comparative approach.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structural Elucidation Synthesis Synthesize Target Compound Purification Purify via Chromatography/Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare Experimental and Predicted Data NMR->Comparison IR->Comparison MS->Comparison AnalogData Spectroscopic Data of Known Analogs PredictedData Predict Spectroscopic Data for Target AnalogData->PredictedData PredictedData->Comparison StructureConfirmation Confirm Structure of Ethyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Comparison->StructureConfirmation

Caption: Workflow for the structural confirmation of the target compound.

This guide demonstrates a systematic and objective approach to the structural confirmation of this compound. By leveraging comparative spectroscopic data and detailed experimental protocols, researchers can confidently characterize this and other novel heterocyclic compounds.

The Pyrazole Scaffold: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory prowess of pyrazole derivatives reveals a class of compounds with significant therapeutic potential, headlined by the selective COX-2 inhibitor Celecoxib. This guide provides a comparative study of various pyrazole derivatives, elucidating their mechanisms of action, and presenting key experimental data to benchmark their performance.

Pyrazole derivatives have long been a focal point in medicinal chemistry due to their versatile biological activities.[1] Their anti-inflammatory effects are primarily attributed to the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes.[2] By selectively targeting COX-2, which is upregulated during inflammation, certain pyrazole compounds can exert potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2] Beyond COX inhibition, many derivatives modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway.[1][3]

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of pyrazole derivatives is typically evaluated through a combination of in vitro and in vivo assays. In vitro assays often measure the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes, providing a quantitative measure of potency and selectivity. In vivo models, such as the carrageenan-induced paw edema test in rats, assess the compound's ability to reduce inflammation in a living organism.

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vitro COX-1 Inhibition (IC50, µM)In Vivo Anti-Inflammatory Activity (% Edema Inhibition)Reference Standard
Celecoxib 0.04>1055% (at 10 mg/kg)Indomethacin
3,5-diarylpyrazole (Pd-coupling synthesized) 0.01---
Pyrazole-thiazole hybrid 0.03 (COX-2), 0.12 (5-LOX)-75%-
Pyrazolo-pyrimidine 0.015-Validated in arthritis models-
3-(trifluoromethyl)-5-arylpyrazole 0.024.5--
Compound AD 532 Less potent than Celecoxib-Promising results in carrageenan-induced paw edemaCelecoxib, Indomethacin
Compound 6g (neuroprotective) --Potent suppression of IL-6 expression (IC50 = 9.562 µM)Dexamethasone, Celecoxib
Benzothiophen-2-yl pyrazole carboxylic acid derivative 0.015.40Superior to Celecoxib and IndomethacinCelecoxib, Indomethacin
Trimethoxy derivative 5f 1.50-Potent inhibition of pro-inflammatory cytokinesCelecoxib
Trimethoxy derivative 6f 1.15-Potent inhibition of pro-inflammatory cytokinesCelecoxib

Note: This table summarizes data from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.[1][4][5][6][7]

Key Signaling Pathways in Inflammation

The anti-inflammatory action of pyrazole derivatives is intrinsically linked to their ability to interfere with specific signaling pathways that orchestrate the inflammatory response. The two primary pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Inhibition

Figure 1: Cyclooxygenase (COX) Pathway Inhibition by Pyrazole Derivatives.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB_Complex NF-κB/IκBα Complex (Inactive) NFkB_p50_p65 NF-κB (p50/p65) NFkB_Active Active NF-κB NFkB_IkB_Complex->NFkB_Active IκBα degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->IKK Inhibition

Figure 2: NF-κB Signaling Pathway and its Inhibition by Pyrazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of pyrazole derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds (at various concentrations) are pre-incubated with the respective enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 5 minutes), the reaction is terminated by adding a solution of hydrochloric acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Test

Objective: To assess the acute anti-inflammatory activity of pyrazole derivatives in vivo.

Methodology:

  • Animal Model: Male Wistar rats (or a similar rodent model) are used.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow Start Start: Novel Pyrazole Derivative In_Vitro_Assays In Vitro Assays (COX-1/COX-2 Inhibition, Cytokine Release) Start->In_Vitro_Assays In_Vivo_Models In Vivo Models (Carrageenan-induced Paw Edema) In_Vitro_Assays->In_Vivo_Models Promising Candidates Data_Analysis Data Analysis (IC50, % Inhibition) In_Vivo_Models->Data_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design Preclinical_Studies Further Preclinical Studies Lead_Optimization->Preclinical_Studies Optimized Lead

Figure 3: General Experimental Workflow for Evaluating Anti-inflammatory Pyrazole Derivatives.

References

Comparative In Vivo Efficacy Analysis: Ethyl Pyrazole Carboxylate Derivatives Versus Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Assessment for Researchers and Drug Development Professionals

The therapeutic landscape for inflammatory and pain disorders is continually evolving, with a persistent search for novel molecules that offer improved efficacy and safety profiles over existing standards of care. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including notable anti-inflammatory and analgesic effects. This guide provides a comparative analysis of the in vivo efficacy of a representative ethyl pyrazole carboxylate derivative against a widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. The data presented is compiled from preclinical studies to aid researchers and professionals in drug development in evaluating the potential of this class of compounds.

Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-inflammatory and analgesic efficacy of a series of Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates compared to the standard drug, diclofenac sodium. The data is extracted from a study by Thore et al. (2012), where the compounds were evaluated in established animal models of inflammation and pain.[1]

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Paw Edema)Analgesic Activity (% Protection in Writhing Test)Ulcerogenic Index
Pyrazole Derivative 3a 2578.1275.361.12
Pyrazole Derivative 3c 2576.5672.460.90
Pyrazole Derivative 3d 2575.0069.561.05
Diclofenac Sodium 2582.8178.263.10

Data sourced from Thore et al., 2012.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in the in vivo studies is crucial for the interpretation of the efficacy data. The following are the detailed experimental protocols for the key assays cited in this guide.

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely accepted model is used to assess the acute anti-inflammatory activity of a compound.[2][3][4]

  • Animals: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight before the experiment with free access to water.

  • Induction of Inflammation: A 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of the rats to induce localized edema.[4][5]

  • Dosing: The test compounds (pyrazole derivatives) and the standard drug (diclofenac sodium) are administered orally or intraperitoneally at a specified dose (e.g., 25 mg/kg) 30 to 60 minutes before the carrageenan injection.[3][4] A control group receives only the vehicle.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This model is used to evaluate the peripheral analgesic activity of a compound.

  • Animals: Swiss albino mice of either sex, weighing between 20-25g, are used.

  • Induction of Pain: An intraperitoneal injection of 0.6% v/v acetic acid solution (10 mL/kg) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Dosing: The test compounds and the standard drug are administered orally or intraperitoneally 30 minutes before the acetic acid injection. A control group receives only the vehicle.

  • Observation: The number of writhes for each mouse is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Calculation of Protection: The percentage of protection against writhing is calculated using the following formula: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_anti_inflammatory Carrageenan-Induced Paw Edema cluster_analgesic Acetic Acid-Induced Writhing Test A1 Animal Acclimatization A2 Baseline Paw Volume Measurement A1->A2 A3 Drug Administration (Test/Standard/Vehicle) A2->A3 A4 Carrageenan Injection A3->A4 A5 Paw Volume Measurement (Post-injection) A4->A5 A6 Data Analysis (% Inhibition) A5->A6 B1 Animal Acclimatization B2 Drug Administration (Test/Standard/Vehicle) B1->B2 B3 Acetic Acid Injection B2->B3 B4 Observation of Writhing B3->B4 B5 Data Analysis (% Protection) B4->B5

Caption: Workflow of in vivo anti-inflammatory and analgesic assays.

signaling_pathway cluster_pathway Simplified NSAID Mechanism of Action Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesize Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate NSAIDs NSAIDs / Pyrazole Derivatives NSAIDs->COX_Enzymes inhibit

Caption: Simplified signaling pathway of NSAID-mediated anti-inflammatory action.

References

Cross-reactivity of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in different assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a compound in various assays is critical for accurate interpretation of experimental results and successful drug discovery campaigns. This guide addresses the cross-reactivity of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and related pyrazole derivatives.

Currently, there is a notable lack of publicly available experimental data specifically detailing the cross-reactivity of this compound across different assay platforms. The pyrazole scaffold, however, is a well-established pharmacophore present in numerous biologically active compounds, and the broader class of pyrazole derivatives has been extensively studied. This guide, therefore, provides a comparative overview based on the known biological activities and assay interactions of structurally related pyrazole compounds.

General Biological Activity of Pyrazole Derivatives

Pyrazole-containing molecules are recognized for a wide spectrum of pharmacological activities.[1] These compounds have been investigated as:

  • Anti-inflammatory agents[2]

  • Anticancer agents[3]

  • Enzyme inhibitors[4][5]

  • Analgesics[6]

  • Antimicrobial agents

This diverse range of biological targets suggests that pyrazole derivatives, including this compound, could potentially exhibit activity in a variety of assay formats designed to probe these pathways.

Potential Cross-Reactivity in Different Assay Types

Given the chemical structure of this compound and the known activities of related compounds, researchers should consider the possibility of observing activity or interference in the following assay types:

  • Enzyme Inhibition Assays: Pyrazole derivatives have shown inhibitory activity against a range of enzymes, including kinases, cyclooxygenases (COX), and monoamine oxidases (MAO).[2][4][7] The specific substitution pattern on the pyrazole ring plays a crucial role in determining the selectivity and potency of inhibition.[4]

  • Cell-Based Proliferation and Cytotoxicity Assays: Many pyrazole-based compounds have been evaluated for their anticancer properties and have demonstrated cytotoxic effects against various cancer cell lines.[3][7][8][9] The observed activity can be target-specific or a result of off-target effects, leading to a broad "cross-reactivity" profile in panel screening.

  • Immunoassays: While specific data for the target compound is unavailable, a study on pyrazolinone and pyrazolidinedione derivatives indicated that antibodies can exhibit strict specificity, with no cross-reactivity observed between the two series in immunoassays.[10] However, the potential for cross-reactivity in immunoassays is highly dependent on the specific antibody and the structure of the hapten used for its generation.[11] It is therefore crucial to validate immunoassay results in the presence of the test compound.

  • Receptor Binding Assays: The structural features of pyrazole derivatives allow them to interact with various receptor binding pockets. For instance, some pyrazole-containing drugs are known to target cannabinoid and dopamine receptors.[12]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for common assays in which pyrazole derivatives are often evaluated.

1. Kinase Inhibition Assay (e.g., p38 MAP Kinase)

  • Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

  • Principle: A radiometric or fluorescence-based assay to measure the phosphorylation of a substrate by the kinase.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide), and ATP (radiolabeled or with a fluorescent probe).

    • Add varying concentrations of the test compound (e.g., this compound).

    • Incubate the mixture to allow the phosphorylation reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compound on a cancer cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).[9]

3. Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Format

  • Objective: To assess potential interference or cross-reactivity of the compound in a competitive immunoassay.

  • Principle: The test compound competes with a labeled antigen for binding to a limited amount of antibody.

  • Procedure:

    • Coat a microplate with the specific antibody.

    • Prepare a mixture of a known concentration of labeled antigen and varying concentrations of the test compound.

    • Add the mixture to the antibody-coated wells and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the label to produce a detectable signal.

    • Measure the signal and determine the degree of inhibition caused by the test compound.

Visualizing Experimental Workflows and Pathways

To further aid in the conceptualization of experimental design and potential biological interactions, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Profiling cluster_lead_opt Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Test Compounds Dose-Response Dose-Response Primary Assay->Dose-Response Active Hits Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay Confirmed Hits Selectivity Panel Selectivity Panel Orthogonal Assay->Selectivity Panel SAR Studies SAR Studies Selectivity Panel->SAR Studies Selective Leads ADME/Tox ADME/Tox SAR Studies->ADME/Tox

Caption: A generalized workflow for identifying and characterizing bioactive compounds.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Pyrazole Compound Pyrazole Compound Pyrazole Compound->PI3K Inhibition

Caption: A hypothetical signaling pathway (PI3K/AKT/mTOR) potentially inhibited by a pyrazole compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available, the extensive research on the broader pyrazole class of compounds provides valuable insights. Researchers working with this specific molecule or other pyrazole derivatives should anticipate potential activities across a range of biological assays, particularly those involving enzyme inhibition and cell-based proliferation. It is imperative to employ orthogonal assays and thorough selectivity profiling to accurately characterize the biological activity and potential off-target effects of these compounds. The provided experimental frameworks and diagrams serve as a foundational guide for designing robust screening and characterization studies.

References

Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-Oxo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of 1-Methyl-3-Oxo-Pyrazole Derivatives' Anticancer and Antimicrobial Activities, Supported by Experimental Data and Methodologies.

The 1-methyl-3-oxo-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties. By examining the impact of various structural modifications on biological efficacy, this document aims to provide a valuable resource for the rational design of novel therapeutic agents. The information presented is curated from peer-reviewed research and includes quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows.

Comparative Analysis of Biological Activities

The biological potency of 1-methyl-3-oxo-pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following sections summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have explored the potential of 1-methyl-3-oxo-pyrazole derivatives as anticancer agents, with many exhibiting cytotoxic effects against various cancer cell lines.[1][2][3][4] The mechanism of action for some of these derivatives is believed to involve the inhibition of key cellular enzymes like protein kinases.[3]

Table 1: Cytotoxic Activity of 1-Methyl-3-Oxo-Pyrazole Derivatives

Compound IDKey Structural FeaturesCell LineIC50 (µM)Reference
Series 1 Fused PyranopyrazoleNUGC (Gastric)>100[5]
Fused PyranopyrazoleDLD1 (Colon)>100[5]
Fused PyranopyrazoleHA22T (Liver)>100[5]
Series 2 Pyrazole-Oxindole Conjugate (6h)Jurkat (T-cell leukemia)4.36[6]
Pyrazole-Oxindole Conjugate (6j)Jurkat (T-cell leukemia)7.77[6]
Series 3 1,3,5-Trisubstituted Pyrazole (10b)MCF-7 (Breast)3.9 - 35.5[7]
1,3,5-Trisubstituted Pyrazole (10c)MCF-7 (Breast)3.9 - 35.5[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyrazole core can significantly modulate cytotoxic activity. For instance, certain pyranopyrazole derivatives showed limited activity, while pyrazole-oxindole conjugates displayed potent cytotoxicity.[5][6]

  • Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole scaffold play a crucial role. Electron-withdrawing or donating groups can influence the electronic properties and binding affinity of the molecule to its biological target.

  • Molecular Hybridization: Combining the pyrazolone moiety with other pharmacophores, such as oxindoles or various heterocyclic systems, has proven to be an effective strategy for enhancing anticancer activity.[3][6]

Antimicrobial Activity

1-Methyl-3-oxo-pyrazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9][10] The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms.[10]

Table 2: Antimicrobial Activity of 1-Methyl-3-Oxo-Pyrazole Derivatives

Compound IDKey Structural FeaturesMicroorganismMIC (µg/mL)Reference
PYR-2 3-Methyl-4-(aryl)-pyrazol-5-oneS. aureus-[1]
E. coli-[1]
PYR-4 3-Methyl-4-(aryl)-pyrazol-5-oneS. aureus-[1]
E. coli-[1]
PYR-5 3-Methyl-4-(aryl)-pyrazol-5-oneS. aureus-[1]
Series 4 Pyrazole-1-sulphonamides (3a-e)Gram-positive bacteriaModerate[8]
Gram-negative bacteriaModerate[8]
FungiModerate[8]

Note: Specific MIC values for PYR series were not provided in the source material, but their activity was noted.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Sulphonamide Moiety: The incorporation of a sulphonamide group at the N1 position of the pyrazole ring has been shown to be a key feature for antimicrobial activity.[8]

  • Substituents at C4: The nature of the substituent at the C4 position of the pyrazolone ring significantly impacts the antimicrobial spectrum and potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell membranes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][11]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines (e.g., MCF-7, Jurkat)

  • Complete culture medium (e.g., DMEM or RPMI supplemented with 10% FBS)

  • 1-Methyl-3-oxo-pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified duration (e.g., 72 hours).[11]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11] The plate is then incubated for 15 minutes with shaking.[11]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used to assess the antimicrobial activity of chemical compounds.[12][13]

Materials:

  • Muller Hinton Agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 1-Methyl-3-oxo-pyrazole derivative solutions at various concentrations in DMSO (e.g., 100 µg/mL)[12]

  • Standard antibiotic (e.g., Ampicillin)

  • Sterile Petri dishes

  • Micropipette

Procedure:

  • Media Preparation and Inoculation: Prepare Muller Hinton Agar and pour it into sterile Petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the pyrazole derivative solution into each well.[12] A well with DMSO serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.[12]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Minimum Inhibitory Concentration (MIC) Determination: The lowest concentration of the compound that shows a clear zone of inhibition is considered the MIC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships described in the structure-activity relationship studies of 1-methyl-3-oxo-pyrazole derivatives.

Experimental_Workflow_for_Kinase_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization cluster_outcome Outcome start Design & Synthesize 1-Methyl-3-Oxo-Pyrazole Derivatives biochemical_assay In vitro Kinase Assay (e.g., HTRF, ADP-Glo) start->biochemical_assay Primary Screening cell_based_assay Cell Viability Assay (e.g., MTT) biochemical_assay->cell_based_assay Confirm Hits sar_analysis Structure-Activity Relationship Analysis cell_based_assay->sar_analysis Generate Data adme_tox ADME/Tox Profiling sar_analysis->adme_tox lead_optimization Lead Optimization sar_analysis->lead_optimization Guide Design adme_tox->lead_optimization lead_optimization->start Iterative Synthesis candidate Preclinical Candidate lead_optimization->candidate

Caption: Workflow for the discovery of kinase inhibitors.

SAR_Logic_Flow cluster_modifications Structural Modifications cluster_activities Biological Activities start 1-Methyl-3-Oxo-Pyrazole Core R1 N1-Position Methyl (Fixed) start->R1 R4 C4-Position Aryl, Heteroaryl Substituents start->R4 R5 C5-Position Phenyl, Substituted Phenyl start->R5 fused_rings Fused Rings Pyran, Oxindole, etc. start->fused_rings antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) R1->antimicrobial anticancer Anticancer Activity (Cytotoxicity, Kinase Inhibition) R4->anticancer R4->antimicrobial R5->anticancer fused_rings->anticancer outcome Lead Compound Identification anticancer->outcome antimicrobial->outcome

Caption: SAR logic for 1-methyl-3-oxo-pyrazole derivatives.

References

Alternative compounds to Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of pyrazole derivatives and other relevant compounds in two key research areas: anti-inflammatory and anticancer applications. The information presented is intended to aid researchers in selecting appropriate reference compounds and understanding the experimental context for their evaluation.

Section 1: Pyrazole Derivatives as Anti-Inflammatory Agents

A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes. This section compares the performance of the well-known COX-2 inhibitor Celecoxib with other relevant compounds.

Performance Comparison of COX Inhibitors

The following table summarizes the in vitro inhibitory activity of selected compounds against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Pyrazole7.6 - 820.04 - 6.8>1.1 - 2050
Phenylbutazone Pyrazolidinedione10230.43
SC-558 Diaryl-isoxazole6.50.052125

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes in a physiologically relevant environment.

Materials:

  • Heparinized human whole blood

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)

Procedure:

  • COX-1 Activity:

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

    • COX-1 is activated by adding arachidonic acid.

    • The reaction is stopped, and the concentration of TXB2 (a primary product of COX-1) is measured by EIA.

  • COX-2 Activity:

    • Whole blood is incubated with LPS for 24 hours at 37°C to induce COX-2 expression.

    • The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

    • COX-2 is activated by adding arachidonic acid.

    • The reaction is stopped, and the concentration of PGE2 (a primary product of COX-2) is measured by EIA.

  • Data Analysis:

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% w/v solution of carrageenan in sterile saline

  • Test compounds formulated for administration (e.g., oral gavage)

  • Plethysmometer for measuring paw volume

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or vehicle is administered to the animals (e.g., orally).

  • After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated for each group compared to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Physiological Functions Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX2 Inhibits Phenylbutazone Phenylbutazone Phenylbutazone->COX1 Inhibits Phenylbutazone->COX2 Inhibits

Caption: Simplified COX signaling pathway and points of inhibition.

Anti_Inflammatory_Workflow Compound_Library Compound Library In_Vitro_Assay In Vitro COX Inhibition Assay Compound_Library->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 In_Vivo_Model In Vivo Carrageenan Paw Edema Determine_IC50->In_Vivo_Model Active Compounds Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization Efficacious Compounds

Caption: Experimental workflow for screening anti-inflammatory compounds.

Section 2: Pyrazole Derivatives as Anticancer Agents

Pyrazole-containing compounds have also emerged as potent inhibitors of various protein kinases, which are key targets in cancer therapy. This section focuses on pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Performance Comparison of EGFR Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against EGFR kinase, with Erlotinib as a reference compound.

CompoundEGFR IC50 (µM)
Erlotinib (Reference) 0.13
Compound 3 0.06
Compound 6g 0.024
Compound 9 0.22
Compound 12 -
Compound 15 0.135
Compound 16 0.034

Note: The compound numbers refer to structures reported in the cited literature. IC50 values can vary based on the specific assay conditions.

Experimental Protocols

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the EGFR enzyme and substrate solution to each well and incubate briefly.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This intermediate is crucial for the synthesis of many pyrazole-based inhibitors, including Celecoxib.

Reaction: Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate.

Reagents:

  • p-methylacetophenone

  • Ethyl trifluoroacetate

  • Strong base (e.g., sodium hydride, sodium methoxide)

  • Anhydrous solvent (e.g., toluene, methanol)

General Procedure:

  • A solution of the base is prepared in the anhydrous solvent.

  • Ethyl trifluoroacetate is added to the base solution.

  • A solution of p-methylacetophenone in the solvent is then added dropwise.

  • The reaction mixture is stirred at a controlled temperature for several hours.

  • The reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography.

Signaling Pathway and Experimental Workflow

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Cell_Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP-competitive) Pyrazole_Inhibitors Pyrazole-based Inhibitors Pyrazole_Inhibitors->EGFR Inhibit (ATP-competitive)

Caption: EGFR signaling pathway and the mechanism of action for inhibitors.

Kinase_Inhibitor_Workflow Compound_Synthesis Pyrazole Derivative Synthesis Biochemical_Screening In Vitro EGFR Kinase Assay Compound_Synthesis->Biochemical_Screening Determine_IC50 Determine IC50 Values Biochemical_Screening->Determine_IC50 Cell_Based_Assay Cell-based Proliferation Assay Determine_IC50->Cell_Based_Assay Potent Hits Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound Cell-active Compounds

Caption: Workflow for the discovery of pyrazole-based kinase inhibitors.

Reproducibility of published synthesis methods for pyrazole carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazole carboxylates, core scaffolds in many pharmacologically active compounds, is approached through various published methods. However, the reproducibility of these methods can be a significant concern for researchers, with outcomes often influenced by subtle variations in reaction conditions. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to help researchers navigate the challenges of reproducibility in pyrazole carboxylate synthesis.

Comparison of Common Synthesis Methods

The selection of a synthetic strategy for pyrazole carboxylates often involves a trade-off between yield, reaction time, regioselectivity, and the availability of starting materials. Below is a summary of commonly employed methods and their reported performance. A significant factor in reproducibility has been the adoption of Microwave-Assisted Organic Synthesis (MAOS), which has shown to improve yields and dramatically reduce reaction times compared to conventional heating methods.[1][2][3]

MethodKey ReactantsTypical ConditionsReported Yield (%)Reaction TimeKey Advantages/Disadvantages
Knorr Cyclocondensation (Conventional Heating) 1,3-Dicarbonyl compound, Hydrazine derivative75°C72 - 90%2 hoursAdvantages: Well-established, versatile.[4] Disadvantages: Longer reaction times, potential for regioisomer formation with unsymmetrical dicarbonyls.[5]
Knorr Cyclocondensation (Microwave-Assisted) 1,3-Dicarbonyl compound, Hydrazine derivative60°C, 50W91 - 98%5 minutesAdvantages: High yields, significantly reduced reaction time, improved efficiency.[1][2] Disadvantages: Requires specialized microwave reactor.
Oxidation of Pyrazole-4-carbaldehyde (Conventional Heating) Phenyl-1H-pyrazole-4-carbaldehyde80°C48 - 85%1 hourAdvantages: Utilizes readily available precursors. Disadvantages: Can be difficult, with incomplete oxidation or degradation of starting material.[1][6]
Oxidation of Pyrazole-4-carbaldehyde (Microwave-Assisted) Phenyl-1H-pyrazole-4-carbaldehyde80°C, 150W62 - 92%2 minutesAdvantages: Improved yields and drastically shorter reaction times compared to conventional heating.[1][2]
1,3-Dipolar Cycloaddition Ethyl diazoacetate, α-Methylene carbonyl compoundDBU, AcetonitrileGood to ExcellentVariesAdvantages: Facile one-pot procedure, excellent regioselectivity.[7][8] Disadvantages: Diazo compounds can be hazardous.
Cyclization of Hydrazone Dianions Hydrazone dianions, Diethyl dioxalateOne-pot~53%VariesAdvantages: Novel one-pot reaction.[7][8] Disadvantages: Moderate yields reported.
Nano-ZnO Catalyzed Synthesis Phenylhydrazine, Ethyl acetoacetateNano-ZnO catalyst~95%ShortAdvantages: Green protocol, excellent yield, easy work-up.[7][9] Disadvantages: Catalyst preparation and characterization required.

Common Reproducibility Challenges

Researchers often encounter several obstacles that can affect the reproducibility and success of pyrazole carboxylate synthesis:

  • Formation of Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[5][6] The reaction conditions, including the choice of solvent and pH, can influence the regioselectivity.[5]

  • Incomplete Reactions: Some methods, particularly the oxidation of pyrazole-carbaldehydes to carboxylic acids, may suffer from incomplete conversion or degradation of the starting material.[6]

  • Side Reactions: N-acylation of the pyrazole ring can occur as a competing reaction, especially when activating the carboxylic acid for subsequent transformations.[6] The pyrazole nitrogen can act as a competing nucleophile.

  • Product Instability: Certain substituted pyrazoles may be unstable under the reaction conditions, leading to ring-opening or rearrangement products.[5]

Experimental Protocols

To aid in the replication of these syntheses, detailed experimental protocols for key methods are provided below.

Protocol 1: Microwave-Assisted Knorr Cyclocondensation for Phenyl-1H-pyrazoles.[2]
  • Reaction Setup: In a suitable microwave reactor vessel, combine the 1,3-dicarbonyl compound (1.0 eq) and the phenylhydrazine derivative (1.1 eq).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 60°C and 50W for 5 minutes.

  • Work-up: After cooling, the product can often be isolated by simple filtration or extraction, with no chromatographic separation required.

Protocol 2: Microwave-Assisted Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde.[2]
  • Reaction Setup: In a microwave reactor vessel, suspend the phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent.

  • Microwave Irradiation: Irradiate the mixture at 80°C and 150W for 2 minutes.

  • Work-up: After completion of the reaction, the pyrazole-4-carboxylic acid can be isolated through standard work-up procedures.

Protocol 3: General Procedure for Saponification of Pyrazole-5-carboxylate Esters.[10]
  • Dissolution: Dissolve the pyrazole ester (1.0 eq) in a co-solvent system of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is completely consumed (typically 4-12 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with the slow addition of 1M hydrochloric acid (HCl). This should precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

Experimental Workflow Visualization

The general workflow for the synthesis and subsequent functionalization of pyrazole carboxylates often follows a logical progression from ring formation to the final derivative.

G cluster_synthesis Pyrazole Carboxylate Synthesis cluster_hydrolysis Hydrolysis cluster_functionalization Functionalization (Example) Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Cyclocondensation Cyclocondensation (Knorr Synthesis) Reactants->Cyclocondensation Ester Pyrazole Carboxylate Ester Cyclocondensation->Ester Hydrolysis Saponification (e.g., LiOH, H2O/THF) Ester->Hydrolysis Acid Pyrazole Carboxylic Acid Hydrolysis->Acid Activation Carboxylic Acid Activation (e.g., SOCl2 or Coupling Reagents) Acid->Activation Amidation Amidation with Amine Activation->Amidation FinalProduct Final Pyrazole Carboxamide Derivative Amidation->FinalProduct

Caption: A generalized workflow for the synthesis and functionalization of pyrazole carboxylates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is critical for maintaining a secure research environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing risks to personnel and the environment.

Due to its chemical structure as a pyrazole derivative, this compound should be treated as a hazardous chemical waste.[1] Proper disposal is not merely a suggestion but a mandatory practice governed by institutional and regulatory standards. Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into the sewer system.[2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound, particularly in solid or concentrated form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecificationRationale
Eye Protection Chemical safety glasses or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.[6]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[4]
Respiratory Protection Use only in a well-ventilated area or with appropriate exhaust ventilation.Avoids inhalation of dust or aerosols.[5]

Step-by-Step Disposal Procedure

The following protocol provides a systematic approach to the safe disposal of this compound waste.

Step 1: Waste Segregation

Immediately segregate waste contaminated with this compound from all other laboratory waste streams.[3] This includes unused compounds, contaminated labware (such as pipette tips, vials, and gloves), and any spill cleanup materials.[7]

Step 2: Container Selection and Labeling

Select a chemically compatible, leak-proof container with a secure lid for waste accumulation.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[3] Also, specify any solvents or other chemicals mixed with the waste and their approximate concentrations.

Step 3: Waste Accumulation and Storage

Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[3] This area should be away from incompatible materials.[7]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][7] The ultimate disposal of this chemical should be carried out by a licensed professional waste disposal service, typically through high-temperature incineration.[2][7]

Experimental Protocols: Spill and Empty Container Management

Spill Cleanup:

In the event of a spill, avoid dust formation.[2] Carefully sweep up the solid material and place it into the designated hazardous waste container.[8] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Empty Container Disposal:

Containers that held this compound must be triple-rinsed with an appropriate solvent.[1] The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies. Once properly decontaminated, the container can be disposed of as non-hazardous waste after defacing the original label.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_interim Interim Storage cluster_final Final Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B C Segregate Pyrazole Waste B->C D Place in Labeled, Compatible Container C->D E Store in Designated Satellite Area D->E F Contact EHS for Pickup E->F G Professional Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

Hazard Rationale Diagram

HazardRationale cluster_compound Chemical Compound cluster_hazards Potential Hazards cluster_disposal Disposal Classification Compound This compound (Pyrazole Derivative) H1 Harmful if Swallowed Compound->H1 H2 Causes Skin Irritation Compound->H2 H3 Causes Serious Eye Irritation Compound->H3 H4 May Cause Respiratory Irritation Compound->H4 Disposal Treat as Hazardous Chemical Waste H1->Disposal H2->Disposal H3->Disposal H4->Disposal

Caption: Rationale for classifying the compound as hazardous waste.

References

Essential Safety and Operational Guide for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. The following procedures are based on the known hazards of structurally similar pyrazole derivatives and general best practices for handling chemical powders in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The guidance provided is based on the safety profiles of related pyrazole compounds. It is imperative to consult with a qualified safety professional and review all available safety information before handling this chemical. This document is intended to supplement, not replace, institutional safety protocols.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[1][3]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[1]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]

Operational Plan: Handling and Disposal

A systematic approach is critical for safely managing this compound throughout its lifecycle in the laboratory.

1. Pre-Handling and Preparation:

  • Hazard Assessment: Before beginning work, review the safety information for similar compounds and understand the potential hazards, including skin and eye irritation, and potential respiratory effects.[2][5][6]

  • Area Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[4][7] Cover the work surface with absorbent, disposable bench paper.[7]

  • PPE Donning: Put on all required PPE as detailed in the table above.

2. Handling the Solid Compound:

  • Weighing: Use an enclosed balance to minimize the dispersal of powder.[7] Use weigh boats to prevent spills.[7]

  • Transfer: Avoid pouring the powder directly from the bottle. Instead, use a spatula or scoop to transfer small amounts at a time to minimize dust generation.[7] Keep the container closed as much as possible.[7]

3. Solution Preparation and Use:

  • Dissolving: When preparing solutions, work within a fume hood and add the solid to the solvent slowly to avoid splashing.

  • Reactions: All experimental procedures involving this compound should be conducted within a fume hood.

4. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Keep the container tightly closed when not in use.[5][9]

5. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[8][10] Avoid creating dust. Wet cleaning methods or a HEPA vacuum are preferred for final cleanup.[7]

  • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

6. Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Solid Compound don_ppe->weigh 2. dissolve Prepare Solution weigh->dissolve 3. experiment Conduct Experiment dissolve->experiment 4. decontaminate Decontaminate Work Area & Equipment experiment->decontaminate 5. dispose Dispose of Waste decontaminate->dispose 6. remove_ppe Remove and Dispose of PPE dispose->remove_ppe 7.

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.